2,7-Dimethoxy-1,5-naphthyridine
Description
Structure
2D Structure
Properties
CAS No. |
1003944-36-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 |
IUPAC Name |
2,7-dimethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H10N2O2/c1-13-7-5-9-8(11-6-7)3-4-10(12-9)14-2/h3-6H,1-2H3 |
InChI Key |
RYQMVLSBVFPJHP-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(C=C1)N=CC(=C2)OC |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CC(=C2)OC |
Other CAS No. |
1003944-36-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,7-Dimethoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,7-dimethoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic strategies, experimental protocols, and characterization data, presented in a format designed for clarity and practical application in a research and development setting.
Introduction
The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The introduction of methoxy groups at the 2 and 7 positions can significantly modulate the compound's electronic properties, solubility, and metabolic stability, making this compound a valuable target for further functionalization and screening. This guide outlines the most common and effective synthetic routes to this target molecule, starting from readily available precursors.
Core Synthetic Pathways
The synthesis of this compound is most effectively achieved through a multi-step process commencing with the formation of the naphthyridine core, followed by functional group interconversions. The two primary pathways detailed below involve either the construction of a dihydroxy-substituted naphthyridine followed by chlorination and methoxylation, or the direct construction of a dichloro-substituted naphthyridine and subsequent methoxylation.
Pathway 1: From 1,5-Naphthyridine-2,7-dione
This pathway involves the initial synthesis of the 1,5-naphthyridine-2,7-dione core, which is then converted to the dichloro intermediate before the final methoxylation step.
Caption: Synthesis of this compound from 1,5-naphthyridine-2,7-dione.
Pathway 2: Direct Synthesis of the Dichloro-intermediate
An alternative approach involves the direct synthesis of the 2,7-dichloro-1,5-naphthyridine, bypassing the isolation of the dione intermediate.
Caption: Direct synthesis of this compound from a substituted pyridine.
Experimental Protocols
The following section provides detailed experimental procedures for the key transformations in the synthesis of this compound.
Synthesis of 1,5-Naphthyridine-2,7-dione
The formation of the 1,5-naphthyridine-2,7-dione core can be achieved through the cyclization of appropriate precursors. A common method involves the condensation of a 3-aminopyridine derivative with a malonic acid derivative.
Experimental Workflow:
Caption: Workflow for the synthesis of 1,5-naphthyridine-2,7-dione.
Protocol: A mixture of 3-aminopyridine-2-carboxylic acid (1 eq.) and diethyl malonate (1.2 eq.) is heated in a high-boiling solvent such as Dowtherm A at 250 °C for 2-3 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with a suitable solvent (e.g., ethanol) and recrystallized to afford pure 1,5-naphthyridine-2,7-dione.
Synthesis of 2,7-Dichloro-1,5-naphthyridine
The conversion of the dione to the dichloro derivative is a crucial step to enable the subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent.
Experimental Workflow:
Caption: Workflow for the chlorination of 1,5-naphthyridine-2,7-dione.
Protocol: 1,5-Naphthyridine-2,7-dione (1 eq.) is added to a mixture of phosphorus oxychloride (POCl₃, 5-10 eq.) and phosphorus pentachloride (PCl₅, 2-3 eq.). The mixture is heated to reflux for 4-6 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Synthesis of this compound
The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro groups are displaced by methoxy groups.[1]
Experimental Workflow:
Caption: Workflow for the methoxylation of 2,7-dichloro-1,5-naphthyridine.
Protocol: To a solution of 2,7-dichloro-1,5-naphthyridine (1 eq.) in dry methanol is added a solution of sodium methoxide in methanol (2.5-3.0 eq.). The reaction mixture is heated to reflux for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield this compound.
Quantitative Data
The following tables summarize the key quantitative data for the intermediates and the final product.
Table 1: Physical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1,5-Naphthyridine-2,7-dione | C₈H₄N₂O₂ | 160.13 | >300 | White to off-white solid |
| 2,7-Dichloro-1,5-naphthyridine | C₈H₄Cl₂N₂ | 199.04 | 180-185 | Pale yellow solid |
| This compound | C₁₀H₁₀N₂O₂ | 190.20 | 155-160 | White crystalline solid |
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~4.1 | s | - | -OCH₃ |
| ~7.0-8.5 | m | - | Aromatic-H | |
| ¹³C NMR | ~55 | - | - | -OCH₃ |
| ~110-160 | - | - | Aromatic-C |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used. The provided data are approximate values based on related structures.
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The pathway involving the chlorination of 1,5-naphthyridine-2,7-dione followed by methoxylation is a robust and versatile method. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to synthesize and further explore the potential of this important heterocyclic compound.
References
In-Depth Technical Guide: Physicochemical Properties of 2,7-Dimethoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,7-Dimethoxy-1,5-naphthyridine. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs and established principles of naphthyridine chemistry to offer a well-rounded profile for research and development purposes.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. It is important to note that a significant portion of this data is derived from computational predictions and analysis of analogous compounds due to the absence of direct experimental measurements in publicly available literature.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀N₂O₂ | - |
| Molecular Weight | 190.20 g/mol | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Predicted to have low aqueous solubility | Inferred from analogs |
| logP | ~1.5 - 2.5 (Predicted) | Based on analogs |
| pKa (most basic) | ~3.0 - 4.0 (Predicted) | Based on analogs |
| Topological Polar Surface Area | ~44.1 Ų (Predicted) | Based on analogs |
Experimental Protocols
General Synthesis of a Dimethoxy-1,5-naphthyridine Derivative
This protocol is a generalized representation based on common synthetic strategies for naphthyridines, such as the Friedländer or Skraup synthesis, followed by functional group manipulations.
Step 1: Synthesis of a Dichloro-1,5-naphthyridine Intermediate
-
Reaction Setup: A mixture of a suitable aminopyridine precursor and a dicarbonyl compound (or its equivalent) is refluxed in a high-boiling point solvent (e.g., Dowtherm A) for several hours.
-
Work-up: Upon cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous basic solution (e.g., saturated sodium bicarbonate) and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the corresponding dihydroxy-1,5-naphthyridine.
-
Chlorination: The dihydroxy-1,5-naphthyridine is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures to yield the dichloro-1,5-naphthyridine intermediate.
Step 2: Methoxylation
-
Reaction Setup: The dichloro-1,5-naphthyridine is dissolved in a suitable solvent like methanol.
-
Reagent Addition: Sodium methoxide is added portion-wise to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.
Characterization: The final product would be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for obtaining this compound, starting from a substituted aminopyridine.
Caption: A generalized synthetic workflow for this compound.
Representative Signaling Pathway: TGF-β Inhibition
Naphthyridine derivatives have been identified as inhibitors of various protein kinases, including those involved in the Transforming Growth Factor-beta (TGF-β) signaling pathway. The diagram below illustrates this pathway and the potential point of inhibition by naphthyridine compounds. It is important to note that this is a representative pathway and the specific activity of this compound has not been determined.
Caption: Representative TGF-β signaling pathway and potential inhibition by naphthyridines.
An In-depth Technical Guide to 2,7-Dimethoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,7-Dimethoxy-1,5-naphthyridine, including its chemical identity and a discussion of its synthesis and potential biological significance based on the broader class of naphthyridine compounds. It is important to note that while the chemical structure is defined, specific experimental data for this particular molecule is scarce in publicly available scientific literature. This document, therefore, focuses on established principles and methodologies applicable to its synthesis and characterization.
Compound Identification
The fundamental identification details for this compound are summarized below. A specific CAS Registry Number for this compound has not been identified in the searched databases, suggesting it may be a novel or less-characterized substance.
| Parameter | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | Not Available | - |
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem |
| Molecular Weight | 190.19 g/mol | Calculated |
| InChI Key | RYQMVLSBVFPJHP-UHFFFAOYSA-N | PubChem |
General Synthetic Approach
While a specific, validated experimental protocol for the synthesis of this compound is not available, a plausible and common synthetic strategy for this class of compounds involves the initial synthesis of a di-substituted naphthyridine core, followed by nucleophilic aromatic substitution to introduce the methoxy groups.
A likely precursor for this synthesis is 2,7-dichloro-1,5-naphthyridine. The chlorine atoms at the 2 and 7 positions are susceptible to displacement by nucleophiles, such as sodium methoxide.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols: A General Methodology
The following section outlines a general experimental protocol for the key methoxylation step, based on established chemical principles for nucleophilic aromatic substitution on halogenated naphthyridines. This is a representative, not a validated, procedure.
Objective: To synthesize this compound from 2,7-dichloro-1,5-naphthyridine.
Materials:
-
2,7-dichloro-1,5-naphthyridine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 2,7-dichloro-1,5-naphthyridine and a magnetic stir bar. The flask is flushed with an inert gas.
-
Reagent Addition: Anhydrous methanol is added to dissolve the starting material. A solution of sodium methoxide in methanol (typically 2.2 to 2.5 equivalents) is then added dropwise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude solid is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
-
Characterization: The structure and purity of the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis.
Biological Activity of the 1,5-Naphthyridine Scaffold
While the specific biological activity of this compound is not documented, the 1,5-naphthyridine core is a recognized pharmacophore present in a variety of biologically active molecules. Derivatives of 1,5-naphthyridine have been investigated for a range of therapeutic applications. The introduction of methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, metabolic stability, and target binding affinity. Further research would be required to determine the specific biological effects of the dimethoxy substitution pattern on the 1,5-naphthyridine scaffold.
Conclusion
This compound is a defined chemical entity for which detailed experimental and biological data are not yet widely available. This guide provides its key identifiers and outlines a general, plausible synthetic route based on established methodologies for related compounds. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry, and further investigation into this specific derivative is warranted to elucidate its physicochemical properties and biological activity. Researchers interested in this molecule should anticipate the need for de novo synthesis and comprehensive characterization.
An In-depth Technical Guide to the 2,7-Disubstituted 1,5-Naphthyridine Core: Synthesis, History, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for hydrogen bonding, making it an attractive core for the design of novel therapeutic agents and functional materials.[3] While the specific compound 2,7-Dimethoxy-1,5-naphthyridine is not extensively documented in the scientific literature, this guide provides a comprehensive overview of the discovery and history of the parent 1,5-naphthyridine core, and details established synthetic methodologies that can be applied to the preparation of 2,7-disubstituted derivatives, including the target dimethoxy compound. This document serves as a technical resource for researchers interested in the synthesis and exploration of this important class of heterocyclic compounds.
Historical Context and Importance
The first synthesis of a 1,5-naphthyridine derivative was reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline synthesis to 3-aminopyridine.[4] This seminal work opened the door to the exploration of the chemical space around the 1,5-naphthyridine core. Since then, numerous derivatives have been synthesized and investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The structural similarity of the naphthyridine core to purine and pteridine systems found in nature has made it a compelling target for the development of enzyme inhibitors and receptor ligands.[3]
Synthetic Strategies for the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine skeleton can be achieved through several classical and modern synthetic methods. The choice of method often depends on the desired substitution pattern.
Skraup Synthesis
The Skraup synthesis is a versatile method for the preparation of quinolines and related heterocyclic systems, including 1,5-naphthyridines. The reaction involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of the unsubstituted 1,5-naphthyridine, 3-aminopyridine is used as the starting material.[4]
Caption: General schematic of the Skraup synthesis for 1,5-naphthyridine.
Friedländer Synthesis
The Friedländer synthesis provides a route to quinolines and naphthyridines by the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. This method is particularly useful for introducing substituents onto the newly formed pyridine ring.[1]
Caption: The Friedländer synthesis for substituted 1,5-naphthyridines.
Synthesis of 2,7-Disubstituted 1,5-Naphthyridines: A Proposed Pathway to this compound
A logical synthetic route to this compound would involve the initial construction of a 2,7-dihydroxy-1,5-naphthyridine intermediate, followed by conversion to the corresponding dichloro derivative, and finally, nucleophilic substitution with sodium methoxide.
Step 1: Synthesis of 2,7-Dihydroxy-1,5-naphthyridine
The synthesis of 2,7-dihydroxy-1,5-naphthyridine can be achieved through the condensation of a suitable aminopyridine derivative with a malonic ester.
Experimental Protocol (Hypothetical): A mixture of 3-amino-6-hydroxypyridine (1.0 eq) and diethyl malonate (1.2 eq) is heated at 150-160 °C for 4-6 hours. The reaction mixture is then cooled to room temperature, and the solid product is collected by filtration, washed with ethanol, and dried under vacuum to yield 2,7-dihydroxy-1,5-naphthyridine.
Step 2: Synthesis of 2,7-Dichloro-1,5-naphthyridine
The dihydroxy derivative can be converted to the dichloro analogue using a chlorinating agent such as phosphorus oxychloride.
Experimental Protocol (Adapted from a similar synthesis of 2,7-dichloro-1,8-naphthyridine): A mixture of 2,7-dihydroxy-1,5-naphthyridine (1.0 eq), phosphorus pentachloride (2.1 eq), and phosphorus oxychloride (2.5 eq) is heated to reflux for 6 hours. After cooling, the mixture is carefully poured over crushed ice, and the solution is neutralized with sodium carbonate to a pH of 8. The resulting precipitate is collected by filtration, washed with water, and recrystallized from acetone to give 2,7-dichloro-1,5-naphthyridine.
Step 3: Synthesis of this compound
The final step involves a nucleophilic aromatic substitution reaction of the dichloro intermediate with sodium methoxide.
Experimental Protocol (Adapted from a similar methoxylation reaction): To a solution of 2,7-dichloro-1,5-naphthyridine (1.0 eq) in dry methanol, sodium methoxide (2.5 eq) is added, and the mixture is refluxed for 8-12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Proposed synthetic pathway to this compound.
Quantitative Data of Related 1,5-Naphthyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | 75 | 8.99 (dd, 1H), 8.41 (dd, 1H), 7.64 (dd, 1H) | 151.0, 142.1, 136.0, 122.8 |
| 2-Methoxy-6-methyl-1,5-naphthyridine | C₁₀H₁₀N₂O | 174.20 | Not Reported | Not Reported | Not Reported |
| 7-Methoxy-1,5-naphthyridin-2(1H)-one | C₉H₈N₂O₂ | 176.17 | Not Reported | Not Reported | Not Reported |
Conclusion
The 1,5-naphthyridine core represents a versatile and valuable scaffold for the development of new molecules with diverse applications. Although this compound is not a well-characterized compound, this guide outlines established synthetic strategies that can be employed for its preparation. The provided experimental frameworks, based on analogous transformations, offer a solid starting point for researchers aiming to synthesize and investigate this and other novel 2,7-disubstituted 1,5-naphthyridine derivatives. The continued exploration of this heterocyclic system holds significant promise for the discovery of new therapeutic agents and advanced materials.
References
Spectroscopic Profile of 2,7-Disubstituted Naphthyridines: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the spectroscopic characteristics of 2,7-disubstituted naphthyridines, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for 2,7-Dimethoxy-1,5-naphthyridine, this document leverages established principles and data from closely related analogs to provide a predictive spectroscopic profile. The methodologies and analytical workflows presented are based on standard practices for the characterization of novel heterocyclic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for a generic 2,7-disubstituted 1,5-naphthyridine, based on established substituent effects on the naphthyridine core.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-6 | 7.0 - 7.5 | Doublet | 8.0 - 9.0 |
| H-4, H-8 | 8.0 - 8.5 | Doublet | 8.0 - 9.0 |
| OCH₃ | 3.9 - 4.2 | Singlet | - |
Note: The chemical shifts are indicative and can vary based on the solvent and the presence of other substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-7 | 160 - 165 |
| C-3, C-6 | 110 - 115 |
| C-4, C-8 | 135 - 140 |
| C-4a, C-8a | 145 - 150 |
| OCH₃ | 55 - 60 |
Note: These are estimated values and are subject to change based on experimental conditions.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C=N (aromatic) | 1600 - 1650 |
| C=C (aromatic) | 1450 - 1600 |
| C-O (ether) | 1000 - 1300 |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Fragmentation Pattern |
| [M]⁺ | 188.09 | Molecular Ion |
| [M-CH₃]⁺ | 173.07 | Loss of a methyl group |
| [M-OCH₃]⁺ | 157.07 | Loss of a methoxy group |
| [M-HCN]⁺ | 161.08 | Loss of hydrogen cyanide |
Note: The fragmentation pattern is a prediction based on the general behavior of naphthyridine derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a Bruker DPX-300 Fourier transform spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra would be recorded on a PerkinElmer 1710-FTIR spectrometer. Samples would be prepared as KBr pellets or analyzed as a thin film.
Mass Spectrometry (MS)
Mass spectra would be obtained using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel naphthyridine derivative.
Caption: General workflow for the synthesis and spectroscopic analysis of naphthyridine derivatives.
In-depth Technical Guide: Theoretical and Computational Studies of 2,7-Dimethoxy-1,5-naphthyridine
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Naphthyridines, a class of heterocyclic aromatic compounds containing two nitrogen atoms in a double ring structure, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 1,5-naphthyridine scaffold, in particular, serves as a crucial core in various biologically active molecules. This technical guide focuses on the theoretical and computational aspects of a specific derivative, 2,7-Dimethoxy-1,5-naphthyridine, providing a foundational understanding for its potential applications in drug discovery and materials science.
While direct experimental and extensive computational studies on this compound are not widely available in the current body of scientific literature, this guide extrapolates from the known chemistry and computational methodologies applied to the broader 1,5-naphthyridine and 2,7-naphthyridine families to construct a predictive framework for the title compound.
Predicted Molecular Structure and Properties
The molecular structure of this compound is characterized by a planar 1,5-naphthyridine core with methoxy groups substituted at the 2 and 7 positions. The presence and position of the nitrogen atoms and the electron-donating methoxy groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions.
A logical workflow for the computational analysis of this molecule would involve geometry optimization followed by various quantum chemical calculations to predict its properties.
Caption: A typical workflow for the theoretical and computational study of a novel small molecule.
Synthesis Strategies
The synthesis of this compound, while not explicitly detailed in the literature, can be proposed based on established synthetic routes for substituted 1,5-naphthyridines. A plausible synthetic pathway could involve the construction of the naphthyridine core followed by the introduction of the methoxy groups.
Common strategies for synthesizing the 1,5-naphthyridine skeleton include the Friedländer annulation and the Skraup-Doebner-von Miller reaction. For the introduction of methoxy groups, nucleophilic aromatic substitution (SNAr) on a dihalo-1,5-naphthyridine precursor with sodium methoxide is a standard and effective method.
Caption: A potential synthetic route for this compound.
Spectroscopic Characterization (Predicted)
Based on the general spectral characteristics of naphthyridine derivatives, the following features for this compound can be anticipated.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the naphthyridine core are expected to appear in the range of δ 7.0-9.0 ppm. The methoxy protons would likely be a sharp singlet around δ 3.9-4.1 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm region. The methoxy carbon would be expected around δ 55-60 ppm. The carbons attached to the nitrogen atoms (C2, C5, C7) would be significantly deshielded. |
| FT-IR | Characteristic C-H stretching vibrations of the aromatic ring and methoxy groups would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. C=C and C=N stretching vibrations of the aromatic core would appear in the 1400-1650 cm⁻¹ region. Strong C-O stretching bands for the methoxy groups are expected around 1020-1250 cm⁻¹. |
| UV-Vis | π → π* transitions are expected, likely resulting in absorption maxima in the UV region, potentially extending into the visible spectrum depending on the solvent and electronic effects. |
Computational Methodologies
To obtain quantitative data for this compound, Density Functional Theory (DFT) calculations would be the method of choice.
Experimental Protocols: Computational Details
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions is recommended for accurate description of the electronic structure.
-
Solvation Model: To simulate solution-phase properties, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be employed, specifying a solvent like DMSO or water.
-
Calculations to be Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (IR and Raman).
-
NMR Chemical Shift Calculation: Using the GIAO (Gauge-Including Atomic Orbital) method.
-
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and generation of the Molecular Electrostatic Potential (MEP) map.
-
Time-Dependent DFT (TD-DFT): For the prediction of electronic transitions (UV-Vis spectrum).
-
Potential Applications in Drug Development
The 1,5-naphthyridine core is present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The methoxy groups in this compound can modulate the molecule's lipophilicity, electronic distribution, and metabolic stability, potentially enhancing its drug-like properties.
Molecular docking studies would be a crucial first step in exploring the therapeutic potential of this compound. This would involve docking the optimized structure of this compound into the binding sites of various protein targets implicated in disease.
Caption: A simplified overview of the drug discovery and development process.
Conclusion
While specific experimental data for this compound remains to be published, this technical guide provides a robust theoretical and computational framework for its study. The proposed synthetic routes, predicted spectroscopic characteristics, and detailed computational methodologies offer a solid starting point for researchers interested in exploring the properties and potential applications of this and related naphthyridine derivatives. The structural and electronic features of this compound suggest that it could be a valuable scaffold for the development of new therapeutic agents and functional materials. Further experimental validation of these theoretical predictions is highly encouraged.
An In-depth Technical Guide to the Solubility and Stability of 2,7-Dimethoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of 2,7-Dimethoxy-1,5-naphthyridine. As a heterocyclic compound of interest in medicinal chemistry, understanding its physicochemical properties is paramount for its development as a potential therapeutic agent. This document outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to assess its intrinsic stability under various stress conditions. The presented workflows and data tables are designed to guide researchers in generating robust and reliable data packages for this specific molecule.
Introduction to this compound
Naphthyridine scaffolds are privileged structures in drug discovery, known to exhibit a wide range of biological activities. The specific compound, this compound, possesses a unique electronic and structural profile due to the placement of its nitrogen atoms and methoxy functional groups. These features are anticipated to influence its solubility, stability, and metabolic fate, thereby impacting its pharmacokinetic and pharmacodynamic properties. A thorough understanding of these characteristics is a critical early step in the drug development pipeline.
Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability and suitability for various dosage forms. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights. Kinetic solubility is more relevant to the high-throughput screening environment of early drug discovery, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[1][2][3]
Experimental Protocols for Solubility Determination
The kinetic solubility assay measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[2][4][5] This method is rapid and amenable to high-throughput formats.[5]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[1]
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done using several methods:
-
Turbidimetry/Nephelometry: Measure the light scattering caused by insoluble particles.[1][6]
-
UV Spectroscopy: After filtering or centrifuging the samples to remove precipitate, measure the absorbance of the supernatant at the λmax of this compound.[1][6]
-
LC-MS/MS Analysis: Quantify the concentration of the compound in the filtered supernatant using a calibration curve.[7]
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[2] This is typically determined using the shake-flask method.[1]
Protocol:
-
Addition of Solid Compound: Add an excess of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[8]
Data Presentation for Solubility
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Method | Turbidimetry / UV-Vis / LC-MS | Shake-Flask with HPLC-UV/LC-MS |
| Buffer System | PBS, pH 7.4 | PBS, pH 7.4 |
| Temperature (°C) | 25 | 25 |
| Incubation Time | 2 hours | 24 hours |
| Solubility (µg/mL) | [Insert experimental value] | [Insert experimental value] |
| Solubility (µM) | [Insert experimental value] | [Insert experimental value] |
| Observations | [e.g., Amorphous precipitate] | [e.g., Crystalline precipitate] |
Stability Assessment
Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[9] These studies are a crucial component of method development and validation for stability-indicating assays. The ICH guidelines recommend exposing the drug substance to hydrolytic, oxidative, photolytic, and thermal stress conditions.[10][11] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for analysis without forming secondary, irrelevant products.[11]
Experimental Protocols for Forced Degradation Studies
-
Acidic Conditions: Dissolve this compound in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Neutral Conditions: Dissolve the compound in purified water. Incubate under the same conditions as the acidic and basic solutions.
-
Basic Conditions: Dissolve the compound in 0.1 M NaOH. Incubate under the same conditions as the acidic solution.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of water and acetonitrile with 0.1% formic acid) to quantify the remaining parent compound and detect any degradation products.
-
Procedure: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.
-
Incubation: Store the solution at room temperature, protected from light, for a defined period.
-
Analysis: Analyze the samples at various time points using the stability-indicating HPLC method.
-
Procedure: Expose a solid sample of this compound and a solution of the compound in a photostable, inert solvent to a light source that provides both visible and UV output. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours/m² of UVA light.[9][12][13]
-
Control: A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by the stability-indicating HPLC method.
-
Procedure: Store a solid sample of this compound in a controlled temperature oven at an elevated temperature (e.g., 60°C or 80°C).
-
Analysis: Analyze the sample at various time points to assess for degradation.
Data Presentation for Stability
| Stress Condition | Conditions | Duration | % Assay of Parent Compound | Number of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 7 days | [Insert value] | [Insert value] | [e.g., Color change] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 7 days | [Insert value] | [Insert value] | [e.g., No change] |
| Oxidation | 3% H₂O₂, RT | 24 hours | [Insert value] | [Insert value] | [e.g., Gas evolution] |
| Thermal (Solid) | 80°C | 14 days | [Insert value] | [Insert value] | [e.g., Discoloration] |
| Photolytic (Solid) | ICH Q1B | N/A | [Insert value] | [Insert value] | [e.g., No change] |
| Photolytic (Solution) | ICH Q1B | N/A | [Insert value] | [Insert value] | [e.g., Solution turned yellow] |
Visualized Experimental Workflows
Solubility Determination Workflow
Caption: Workflow for determining kinetic and thermodynamic solubility.
Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Conclusion
This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for making informed decisions in the drug discovery and development process. The characterization of these fundamental physicochemical properties will pave the way for further formulation development and preclinical evaluation of this promising naphthyridine derivative.
References
- 1. enamine.net [enamine.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 13. database.ich.org [database.ich.org]
Unveiling the Potential: A Technical Guide to the Biological Investigation of 2,7-Dimethoxy-1,5-naphthyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthyridine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. While extensive research has been conducted on various substituted naphthyridine isomers, the specific compound 2,7-Dimethoxy-1,5-naphthyridine remains a largely unexplored entity within the scientific literature. This technical guide serves as a comprehensive framework for initiating and conducting a thorough investigation into the potential biological activities of this novel compound. Drawing upon the established bioactivities of structurally related dimethoxy-substituted and other functionalized naphthyridines, this document outlines a systematic approach to unlock the therapeutic potential of this compound. Herein, we provide a curated summary of relevant quantitative data from analogous compounds, detailed hypothetical experimental protocols for initial biological screening, and visual workflows and pathway diagrams to guide the research process.
Introduction: The Naphthyridine Scaffold and the Unexplored Potential of this compound
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers, each offering a unique template for medicinal chemistry exploration. The 1,5- and 2,7-naphthyridine cores, in particular, have yielded derivatives with significant biological activities. For instance, derivatives of 1,5-naphthyridine have been identified as potent topoisomerase I inhibitors, exhibiting antiproliferative effects against cancer cell lines.[1] Conversely, the 2,7-naphthyridine scaffold has been incorporated into molecules demonstrating antimicrobial efficacy, particularly against Staphylococcus aureus, and cytotoxic effects against various cancer cell lines.[2][3][4]
The influence of methoxy substitutions on the pharmacological profile of bioactive molecules is well-documented, often enhancing potency, altering selectivity, and improving pharmacokinetic properties. Notably, naphthyridine derivatives bearing dimethoxy-phenyl substituents have demonstrated significant cytotoxic activity.[5] Furthermore, the synthesis of a dibenzo[c,f]-2,7-naphthyridine with a 10,11-dimethoxy substitution pattern highlights the chemical tractability and interest in methoxylated naphthyridine systems.
Despite this promising background, a comprehensive search of the current scientific literature reveals a conspicuous absence of data pertaining specifically to the biological activity of this compound. This knowledge gap presents a compelling opportunity for novel drug discovery and development. This guide, therefore, aims to provide a structured and informed research plan to elucidate the potential therapeutic value of this compound.
Potential Biological Activities: An Evidence-Based Hypothesis
Based on the biological activities reported for structurally analogous naphthyridine derivatives, we can hypothesize several potential avenues of investigation for this compound.
Anticancer Activity
The recurrent theme of anticancer and cytotoxic effects among various naphthyridine derivatives strongly suggests that this should be a primary area of investigation. The presence of methoxy groups could potentially enhance this activity.
Antimicrobial Activity
Given that derivatives of the 2,7-naphthyridine isomer have shown selective antimicrobial activity, it is plausible that this compound may also possess antibacterial or antifungal properties.
Enzyme Inhibition
The structural similarity to known enzyme inhibitors, such as topoisomerase inhibitors, suggests that this compound could target specific enzymes involved in disease pathways.
Quantitative Data from Structurally Related Naphthyridine Derivatives
To provide a baseline for comparison and to aid in the interpretation of future experimental results, the following tables summarize quantitative data for representative, structurally related naphthyridine derivatives.
Table 1: Cytotoxicity of Naphthyridine Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Naphthyridine derivative with 2',4'-dimethoxy phenyl ring | HeLa | 23.6 | [5] |
| Naphthyridine derivative with 2',4'-dimethoxy phenyl ring | HL-60 | 7.8 | [5] |
| Naphthyridine derivative with 2',4'-dimethoxy phenyl ring | PC-3 | 19.7 | [5] |
| Hadranthine B (a 2,7-naphthyridine derivative) | Human Malignant Melanoma | 3-6 µg/mL | [3] |
| Hadranthine B (a 2,7-naphthyridine derivative) | Epidermoid Carcinoma | 3-6 µg/mL | [3] |
| Hadranthine B (a 2,7-naphthyridine derivative) | Ductal Carcinoma | 3-6 µg/mL | [3] |
| Hadranthine B (a 2,7-naphthyridine derivative) | Ovary Carcinoma | 3-6 µg/mL | [3] |
Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives
| Compound/Derivative | Microorganism | MIC (mg/L) | Reference |
| Compound 10j (a 2,7-naphthyridine derivative) | Staphylococcus aureus | 8 | [2][4] |
| Compound 10f (a 2,7-naphthyridine derivative) | Staphylococcus aureus | 31 | [2][4] |
Proposed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the initial biological screening of this compound.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
-
Cell Lines: A representative panel including, but not limited to, HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) should be used.
-
Methodology:
-
Culture the selected cell lines in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plates for 72 hours.
-
After incubation, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility Testing
-
Objective: To evaluate the antimicrobial activity of this compound against a panel of pathogenic microorganisms.
-
Microorganisms: A panel including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans).
-
Methodology:
-
Use the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound), a sterility control (no inoculum), and a positive control (a known antibiotic like ciprofloxacin for bacteria or fluconazole for fungi).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizing the Research Path: Diagrams and Workflows
To facilitate a clear understanding of the proposed research strategy and potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Crystal Structure Analysis of 1,5-Naphthyridine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: While the initial request specified the crystal structure analysis of 2,7-Dimethoxy-1,5-naphthyridine, a thorough search of available scientific literature and crystallographic databases did not yield specific crystal structure data for this derivative. Therefore, this guide provides a comprehensive analysis of the parent compound, 1,5-naphthyridine , as a foundational and structurally relevant alternative. The methodologies and principles described herein are directly applicable to the analysis of its derivatives.
Introduction
1,5-Naphthyridine is a heterocyclic aromatic compound containing two fused pyridine rings. This core structure is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a ligand in coordination chemistry. Understanding the precise three-dimensional arrangement of atoms in the 1,5-naphthyridine crystal is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials with tailored properties. This technical guide details the crystallographic analysis of 1,5-naphthyridine, presenting key structural data and the experimental protocols for its determination.
Data Presentation: Crystallographic Data for 1,5-Naphthyridine
The following table summarizes the key crystallographic data for 1,5-naphthyridine, obtained from the Crystallography Open Database (COD) entry 7241889. This entry corresponds to the crystal structure of 1,5-naphthyridine hydrochloride monohydrate.
| Parameter | Value |
| Chemical Formula | C₈H₇ClN₂O |
| Formula Weight | 186.61 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | |
| a | 8.2320(16) Å |
| b | 16.485(3) Å |
| c | 6.8390(14) Å |
| α | 90° |
| β | 114.71(3)° |
| γ | 90° |
| Cell Volume | 842.3(3) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.472 g/cm³ |
| Temperature | 294(2) K |
| Radiation Wavelength | 1.5418 Å (CuKα) |
| R-factor (all reflections) | 0.0768 |
| wR-factor (all reflections) | 0.2201 |
| Goodness-of-fit | 1.054 |
Experimental Protocols
Synthesis of 1,5-Naphthyridine
A common and effective method for the synthesis of the 1,5-naphthyridine scaffold is the Skraup synthesis.[1] This reaction involves the cyclization of a 3-aminopyridine derivative with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., chloroform or dichloromethane)
Procedure:
-
A mixture of 3-aminopyridine, glycerol, and the oxidizing agent is prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Concentrated sulfuric acid is carefully added to the mixture in a controlled manner to manage the exothermic reaction.
-
The reaction mixture is heated to a temperature of approximately 140-160 °C and maintained at this temperature for several hours with continuous stirring.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The cooled mixture is cautiously poured into a beaker of ice water and then neutralized with a sodium hydroxide solution.
-
The resulting aqueous solution is extracted multiple times with an organic solvent.
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude 1,5-naphthyridine.
-
The crude product can be further purified by recrystallization or column chromatography.
Single Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing single crystals of small organic molecules like 1,5-naphthyridine is slow evaporation.
Procedure:
-
A saturated solution of the purified 1,5-naphthyridine is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate) at a slightly elevated temperature.
-
The solution is filtered to remove any insoluble impurities.
-
The filtered solution is placed in a clean vial or beaker, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.
-
The container is left undisturbed in a vibration-free environment.
-
Over a period of several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals of 1,5-naphthyridine should form.
X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.
Procedure:
-
Crystal Mounting: A suitable single crystal of 1,5-naphthyridine is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source). The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step includes data integration, scaling, and absorption correction.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure analysis of 1,5-naphthyridine and the molecular structure of the compound.
References
An In-depth Technical Guide to the Electronic Properties of 2,7-Dimethoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core electronic properties of 2,7-Dimethoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected electronic characteristics based on the known properties of related naphthyridine derivatives. It further serves as a practical handbook, offering detailed experimental and computational protocols for the determination of its photophysical and electrochemical properties. This guide is intended to equip researchers with the necessary methodologies to fully characterize this compound and similar compounds, thereby facilitating its potential applications in drug development and organic electronics.
Introduction
Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and interesting photophysical properties. The 1,5-naphthyridine scaffold, in particular, is a key structural motif in numerous pharmacologically active molecules. The introduction of substituents, such as methoxy groups, can significantly modulate the electronic structure and, consequently, the properties of the parent naphthyridine core. The methoxy groups at the 2 and 7 positions are expected to act as electron-donating groups, influencing the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn govern the compound's absorption, emission, and redox behavior. A thorough understanding of these electronic properties is crucial for the rational design of novel drugs and functional materials based on the this compound scaffold.
Expected Electronic Properties
Photophysical Properties
The presence of the electron-donating methoxy groups is anticipated to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted 1,5-naphthyridine. The compound is expected to exhibit fluorescence in the UV-A or blue region of the visible spectrum.
Electrochemical Properties
The electron-donating nature of the methoxy groups is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the compound more susceptible to oxidation compared to the unsubstituted parent compound. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) might also be slightly affected.
Hypothetical Data Summary
The following tables present hypothetical, yet plausible, electronic property data for this compound for illustrative purposes. These values serve as a benchmark for what researchers might expect to find upon experimental characterization.
Table 1: Hypothetical Photophysical Data for this compound
| Parameter | Value | Solvent |
| Absorption Maximum (λabs) | 350 nm | Dichloromethane |
| Molar Absorptivity (ε) | 15,000 M-1cm-1 | Dichloromethane |
| Emission Maximum (λem) | 420 nm | Dichloromethane |
| Fluorescence Quantum Yield (ΦF) | 0.35 | Dichloromethane |
| Stokes Shift | 70 nm | Dichloromethane |
Table 2: Hypothetical Electrochemical Data for this compound
| Parameter | Value | Method |
| Oxidation Potential (Eox vs. Fc/Fc+) | +0.8 V | Cyclic Voltammetry |
| HOMO Energy Level | -5.6 eV | Calculated from Eox |
| Reduction Potential (Ered vs. Fc/Fc+) | -1.9 V | Cyclic Voltammetry |
| LUMO Energy Level | -2.9 eV | Calculated from Ered |
| Electrochemical Band Gap | 2.7 eV | From HOMO-LUMO |
Experimental Protocols
To empirically determine the electronic properties of this compound, the following standard experimental procedures are recommended.
Synthesis of this compound
While a specific, optimized synthesis for this compound is not extensively reported, a plausible synthetic route can be adapted from general methods for synthesizing substituted 1,5-naphthyridines. A common approach involves the condensation of a substituted 3-aminopyridine with a 1,3-dicarbonyl compound, followed by cyclization. For 2,7-disubstituted 1,5-naphthyridines, a potential starting point could be the appropriate diaminopyridine derivative. Subsequent functionalization, such as nucleophilic aromatic substitution of a dihalo-1,5-naphthyridine with sodium methoxide, could yield the desired product.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-5 M) in a UV-grade solvent (e.g., dichloromethane, acetonitrile, or ethanol).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a wavelength range from 200 to 800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing information about its excited state properties.
Methodology:
-
Sample Preparation: Use the same solution prepared for UV-Visible spectroscopy. The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength to the λabs determined from the UV-Visible spectrum.
-
Scan the emission wavelengths from a wavelength slightly longer than the excitation wavelength to 800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Sample Preparation: Prepare a solution of this compound (approximately 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Scan the potential from an initial value to a final value and back again, recording the current response.
-
Calibrate the potentials by adding ferrocene as an internal standard and measuring its redox couple (Fc/Fc+).
-
-
Data Analysis:
-
Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO = -[Eox (vs. Fc/Fc+) + 4.8] eV
-
ELUMO = -[Ered (vs. Fc/Fc+) + 4.8] eV
-
-
Computational Modeling
Theoretical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure and properties of this compound, complementing experimental findings.
DFT for Ground-State Properties
Methodology:
-
Structure Optimization: Optimize the ground-state geometry of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Orbital Analysis: Calculate the energies and visualize the spatial distribution of the HOMO and LUMO.
TD-DFT for Excited-State Properties
Methodology:
-
Excitation Energy Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.
-
Spectrum Simulation: Simulate the UV-Visible absorption spectrum based on the calculated excitation energies and oscillator strengths.
Visualizations
The following diagrams illustrate the workflows for the experimental and computational characterization of this compound.
Caption: Experimental workflow for the synthesis and electronic characterization of this compound.
Caption: Computational workflow for determining the electronic properties of this compound.
Applications in Drug Development
The electronic properties of a molecule are intrinsically linked to its biological activity. For instance, the HOMO and LUMO energy levels can influence a molecule's ability to participate in charge-transfer interactions with biological targets. The photophysical properties are also relevant, particularly in the context of photodynamic therapy or bioimaging. A detailed understanding of the electronic landscape of this compound is therefore a critical step in exploring its potential as a therapeutic agent. The methodologies outlined in this guide provide a clear path for researchers to obtain this vital information, thereby accelerating the drug discovery and development process.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the electronic properties of this compound. While direct experimental data remains to be reported, the outlined hypothetical properties and detailed experimental and computational protocols offer a solid foundation for future research. By following the methodologies described herein, scientists can systematically characterize this and other novel naphthyridine derivatives, unlocking their full potential in medicinal chemistry and materials science.
Methodological & Application
Application Notes and Protocols: 2,7-Dimethoxy-1,5-naphthyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,7-dimethoxy-1,5-naphthyridine as a versatile precursor in the synthesis of functionalized 1,5-naphthyridine derivatives. The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. These protocols focus on the transformation of this compound into key intermediates, such as 1,5-naphthyridine-2,7-diol and 2,7-dichloro-1,5-naphthyridine, and their subsequent conversion into valuable diamino-derivatives.
Overview of Synthetic Applications
This compound serves as a valuable starting material for accessing a variety of 2,7-disubstituted-1,5-naphthyridines. The methoxy groups can be readily cleaved to yield the corresponding diol, which exists in equilibrium with its tautomeric dione form. This diol/dione is a crucial intermediate that can be converted to the highly reactive 2,7-dichloro-1,5-naphthyridine. The dichloro derivative is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functionalities, particularly amino groups, which are prevalent in many biologically active molecules.
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for the functionalization of this compound.
Experimental Protocols and Data
The ether cleavage of the methoxy groups is a key initial step. This can be achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide.
Experimental Procedure (General Method):
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane for BBr₃ or acetic acid for HBr) is added the demethylating agent (e.g., BBr₃, 2.2 eq or 48% HBr, excess).
-
The reaction mixture is stirred at an appropriate temperature (e.g., 0 °C to room temperature for BBr₃, or reflux for HBr) for a specified time (typically 2-24 hours), while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched, for example by the slow addition of water or methanol if BBr₃ was used.
-
The product is isolated by filtration if it precipitates, or by extraction with a suitable organic solvent after neutralization.
-
The crude product is purified by recrystallization or column chromatography.
Table 1: O-Demethylation Reaction Conditions and Yields
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 48% HBr | Acetic Acid | Reflux | 12-24 | 80-90 |
| BBr₃ | CH₂Cl₂ | 0 to RT | 2-6 | 85-95 |
The conversion of the diol/dione to the dichloro derivative is a crucial activation step for subsequent nucleophilic substitutions. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃) often in the presence of phosphorus pentachloride (PCl₅).
Experimental Procedure: [1][2]
-
A mixture of 1,5-naphthyridine-2,7-diol (1.0 eq), phosphorus pentachloride (2.1 eq), and phosphorus oxychloride (excess, serves as reagent and solvent) is prepared in a flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 4-8 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized to a pH of 7-8 with a solid base such as sodium carbonate or a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude 2,7-dichloro-1,5-naphthyridine can be further purified by recrystallization from a suitable solvent like acetone or ethanol.[1]
Table 2: Chlorination Reaction Data
| Starting Material | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1,5-Naphthyridine-2,7-diol | PCl₅, POCl₃ | Reflux | 4-8 | 70-80 |
The chloro groups of 2,7-dichloro-1,5-naphthyridine are readily displaced by various nucleophiles, particularly primary and secondary amines. This allows for the synthesis of a diverse library of 2,7-diamino-1,5-naphthyridine derivatives.
Experimental Procedure (General Method for Amination): [2]
-
In a sealed tube or a microwave vial, 2,7-dichloro-1,5-naphthyridine (1.0 eq) is dissolved or suspended in a suitable solvent (e.g., ethanol, n-butanol, or dioxane).
-
The desired amine (2.2-5.0 eq) is added to the mixture. For less reactive amines, a base such as K₂CO₃ or Et₃N may be added to scavenge the HCl generated.
-
The vessel is sealed and heated to a temperature between 100-160 °C for 12-48 hours. Microwave heating can significantly reduce the reaction time.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration and washed with a suitable solvent.
-
Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Table 3: Representative Nucleophilic Amination Reactions
| Amine | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ammonia (aq.) | Ethanol | 140 (sealed tube) | 24 | 60-70 |
| Benzylamine | n-Butanol | 120 | 12 | 75-85 |
| Morpholine | Dioxane | 110 | 16 | 80-90 |
| Aniline | Dioxane | 110 (Pd-catalyzed) | 8 | 70-80 |
Signaling Pathways and Logical Relationships
The synthetic transformations described above follow a logical progression from a readily available starting material to high-value, functionalized products. This pathway is a common strategy in medicinal chemistry for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Caption: Logical flow of the synthetic strategy.
References
Application Notes and Protocols for the Synthesis of 2,7-Dimethoxy-1,5-naphthyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Naphthyridine and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of methoxy groups at the 2 and 7 positions can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making 2,7-dimethoxy-1,5-naphthyridine a valuable scaffold for further functionalization in drug discovery programs. This document provides a detailed protocol for a plausible synthetic route to this compound, based on established chemical transformations for analogous heterocyclic systems. The proposed pathway involves the synthesis of a key intermediate, 2,7-dichloro-1,5-naphthyridine, followed by a nucleophilic substitution to yield the target compound.
Proposed Synthetic Pathway
A logical and commonly employed strategy for the synthesis of dimethoxy-substituted naphthyridines involves a two-step process starting from the corresponding naphthyridine-dione. This dione is first converted to the dichloro derivative, which then undergoes nucleophilic substitution with a methoxide source.
Data Presentation: Summary of Key Reactions
The following table summarizes the key transformations, reagents, and expected outcomes for the synthesis of this compound. The data is based on analogous reactions reported for other naphthyridine isomers.[1]
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |
| 1 | Chlorination | 1,5-Naphthyridine-2,7(1H,6H)-dione | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | Neat or high-boiling solvent | Reflux | 4-8 hours | 70-80% |
| 2 | Nucleophilic Substitution | 2,7-Dichloro-1,5-naphthyridine | Sodium methoxide (NaOMe) | Methanol (MeOH) | Reflux | 6-12 hours | 85-95% |
Experimental Protocols
Step 1: Synthesis of 2,7-Dichloro-1,5-naphthyridine
This protocol is adapted from the synthesis of analogous dichloro-naphthyridines.[1]
Materials:
-
1,5-Naphthyridine-2,7(1H,6H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Crushed ice
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, combine 1,5-naphthyridine-2,7(1H,6H)-dione (1.0 eq), phosphorus pentachloride (2.2 eq), and phosphorus oxychloride (2.5 eq).
-
Heat the mixture to reflux and maintain for 6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the mixture over a large beaker of crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will release HCl gas.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH reaches approximately 8.
-
A precipitate should form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from acetone to yield pure 2,7-dichloro-1,5-naphthyridine as a pale yellow powder.
-
Dry the product under vacuum and characterize by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Step 2: Synthesis of this compound
This protocol is based on nucleophilic substitution reactions on chloro-naphthyridines.
Materials:
-
2,7-Dichloro-1,5-naphthyridine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
-
Heating mantle
-
Rotary evaporator
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,7-dichloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Add sodium methoxide (2.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Characterize the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle with extreme care.
-
Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
The quenching of the chlorination reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution.
Conclusion
The described protocol provides a comprehensive and logical approach for the synthesis of this compound derivatives. By following these detailed steps, researchers can reliably produce this valuable scaffold for further investigation and application in drug discovery and development. The methodologies are based on well-established and robust chemical transformations, ensuring a high probability of success for experienced synthetic chemists.
References
Application Notes and Protocols for the Functionalization of 2,7-Dimethoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and reaction protocols for the chemical modification of 2,7-dimethoxy-1,5-naphthyridine. This versatile scaffold serves as a valuable starting material for the synthesis of a diverse range of functionalized 1,5-naphthyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The following protocols detail a two-step conversion of this compound to the key intermediate, 2,7-dichloro-1,5-naphthyridine, and its subsequent use in prominent cross-coupling reactions.
Synthetic Strategy Overview
The primary synthetic route involves the initial demethylation of this compound to yield 1,5-naphthyridine-2,7-diol. This intermediate is then subjected to a chlorination reaction to produce 2,7-dichloro-1,5-naphthyridine. This di-halogenated scaffold is a versatile precursor for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as for direct C-H arylation, allowing for the introduction of a wide array of substituents at the 2 and 7 positions.
Caption: Synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Demethylation of this compound
This protocol describes the cleavage of the methyl ethers of this compound to yield 1,5-naphthyridine-2,7-diol using boron tribromide (BBr₃).
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (2.5 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of DCM and isopropanol).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,5-naphthyridine-2,7-diol.
-
The crude product can be purified by recrystallization or column chromatography.
| Reactant | Equivalents | Purity | Expected Yield |
| This compound | 1.0 | >98% | 85-95% |
| Boron tribromide (1.0 M in DCM) | 2.5 | N/A | N/A |
Protocol 2: Chlorination of 1,5-Naphthyridine-2,7-diol
This protocol details the conversion of 1,5-naphthyridine-2,7-diol to 2,7-dichloro-1,5-naphthyridine using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Materials:
-
1,5-Naphthyridine-2,7-diol
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Crushed ice
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Standard glassware for reflux reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully mix 1,5-naphthyridine-2,7-diol (1.0 equiv), PCl₅ (2.1 equiv), and POCl₃ (2.5 equiv).
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, cautiously pour the reaction mixture over a large volume of crushed ice.
-
Neutralize the acidic solution by the portion-wise addition of solid Na₂CO₃ until the pH reaches approximately 8.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from acetone to afford pure 2,7-dichloro-1,5-naphthyridine.[1]
| Reactant | Equivalents | Purity | Expected Yield |
| 1,5-Naphthyridine-2,7-diol | 1.0 | >95% | 70-80% |
| Phosphorus pentachloride | 2.1 | >98% | N/A |
| Phosphorus oxychloride | 2.5 | >99% | N/A |
Protocol 3: Suzuki-Miyaura Cross-Coupling of 2,7-Dichloro-1,5-naphthyridine
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 2,7-dichloro-1,5-naphthyridine with arylboronic acids to synthesize 2,7-diaryl-1,5-naphthyridines.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
2,7-Dichloro-1,5-naphthyridine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous 1,4-dioxane or toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add 2,7-dichloro-1,5-naphthyridine (1.0 equiv), the arylboronic acid (2.2-3.0 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,7-diaryl-1,5-naphthyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 75-90% |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 70-85% |
Protocol 4: Buchwald-Hartwig Amination of 2,7-Dichloro-1,5-naphthyridine
This protocol outlines the palladium-catalyzed amination of 2,7-dichloro-1,5-naphthyridine with primary or secondary amines.
Materials:
-
2,7-Dichloro-1,5-naphthyridine
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or other bulky electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or another strong base
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2,7-dichloro-1,5-naphthyridine (1.0 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.2-3.0 equiv).
-
Add the anhydrous solvent, followed by the amine (2.2-2.5 equiv).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Amine Type | Typical Yield |
| Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100-110 | Primary/Secondary | 60-85% |
| G3-XPhos precatalyst | LHMDS | Dioxane | 80-100 | Primary/Secondary | 70-90% |
Protocol 5: Direct C-H Arylation of 1,5-Naphthyridine Derivatives
This protocol provides a general procedure for the direct C-H arylation of a 1,5-naphthyridine core, which can be adapted for the functionalization of 2,7-disubstituted-1,5-naphthyridines.
Materials:
-
1,5-Naphthyridine derivative
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Pivalic acid (PivOH) as an additive
-
Anhydrous N,N-dimethylacetamide (DMA) or other high-boiling polar aprotic solvent
Procedure:
-
In a reaction vial, combine the 1,5-naphthyridine derivative (1.0 equiv), aryl halide (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), and the base (2.0-3.0 equiv).
-
Add pivalic acid (20-30 mol%) and the anhydrous solvent.
-
Seal the vial and heat the mixture to 120-150 °C for 24-48 hours.
-
Monitor the reaction for the formation of the arylated product.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
| Catalyst | Base | Additive | Solvent | Temperature (°C) | Typical Yield |
| Pd(OAc)₂ | K₂CO₃ | PivOH | DMA | 140 | 50-70% |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
Application Notes and Protocols for the Characterization of 2,7-Dimethoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2,7-Dimethoxy-1,5-naphthyridine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related isomer, 2,7-dimethoxy-1,8-naphthyridine, and provides generalized protocols applicable to the analysis of naphthyridine derivatives.
Compound Overview
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂. Its structure consists of a 1,5-naphthyridine core with two methoxy groups at positions 2 and 7. Naphthyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate and thorough analytical characterization is crucial for quality control, regulatory submission, and understanding structure-activity relationships.
Chemical Structure:
Caption: Chemical structure of this compound.
Analytical Techniques and Expected Data
The primary analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.
Expected ¹H NMR Spectral Data (based on 2,7-dimethoxy-1,8-naphthyridine as a reference):
The proton chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the electron-donating methoxy groups.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-6 | 6.80 - 7.00 | d | 8.0 - 9.0 |
| H-4, H-8 | 7.90 - 8.10 | d | 8.0 - 9.0 |
| -OCH₃ | 4.00 - 4.20 | s | - |
Expected ¹³C NMR Spectral Data (based on 2,7-dimethoxy-1,8-naphthyridine as a reference):
| Carbon | Expected Chemical Shift (ppm) |
| C-2, C-7 | 162.0 - 164.0 |
| C-3, C-6 | 105.0 - 107.0 |
| C-4, C-8 | 138.0 - 140.0 |
| C-4a, C-8a | 145.0 - 147.0 |
| -OCH₃ | 53.0 - 55.0 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Expected Mass Spectrometry Data:
| Technique | Ion | Expected m/z |
| Electrospray Ionization (ESI) | [M+H]⁺ | 191.0815 |
| [M+Na]⁺ | 213.0634 |
The high-resolution mass spectrometry (HRMS) data should be consistent with the molecular formula C₁₀H₁₀N₂O₂.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Column Temperature | 30 °C |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The naphthyridine core is expected to exhibit characteristic absorption bands.
Expected UV-Vis Absorption Maxima (in Methanol):
| λmax (nm) |
| ~220 - 240 |
| ~310 - 330 |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.
Procedure:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR analysis.
Mass Spectrometry Protocol (ESI-HRMS)
Objective: To determine the accurate mass and confirm the elemental composition.
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization source.
Procedure:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Perform a calibration of the instrument to ensure high mass accuracy.
-
Analyze the resulting spectrum to identify the [M+H]⁺ ion and calculate its elemental composition.
Caption: Workflow for ESI-HRMS analysis.
HPLC Purity Analysis Protocol
Objective: To determine the purity of the this compound sample.
Instrumentation: HPLC system with a UV detector and a C18 column.
Procedure:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Set up the HPLC system with the conditions outlined in section 2.3.
-
Inject 10 µL of the sample solution.
-
Run the gradient method and record the chromatogram.
-
Integrate the peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.
Caption: Workflow for HPLC purity analysis.
Data Interpretation and Reporting
A comprehensive characterization of this compound should include a summary of all analytical data. The combination of NMR, MS, and HPLC data provides a high degree of confidence in the identity, structure, and purity of the compound. All experimental details and results should be clearly documented for regulatory purposes and scientific publications.
Disclaimer: The NMR and MS data presented are based on expected values and data from a closely related isomer due to the lack of publicly available experimental data for this compound. These values should be confirmed by experimental analysis. The provided protocols are general guidelines and may require optimization for specific instrumentation and sample characteristics.
Application Notes and Protocols: 2,7-Dimethoxy-1,5-naphthyridine as a Versatile Scaffold for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of the 2,7-disubstituted 1,5-naphthyridine scaffold, with a focus on its application as a core building block for the development of potent kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The protocols outlined below are based on established synthetic methodologies for the functionalization of the 1,5-naphthyridine core, providing a roadmap for the synthesis of complex, biologically active molecules.
Introduction to the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system is a privileged scaffold in medicinal chemistry due to its rigid, planar structure and the presence of two nitrogen atoms that can act as hydrogen bond acceptors. This framework serves as an excellent bioisostere for other bicyclic heteroaromatic systems, such as quinolines and purines, and offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The introduction of substituents at the 2 and 7 (or 8) positions has been shown to be particularly effective in modulating kinase inhibitory activity. While direct literature on the use of 2,7-dimethoxy-1,5-naphthyridine as a starting material is limited, the following sections detail the synthesis of key intermediates and their elaboration into potent kinase inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for drug discovery.[2] Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming feedback loops and resistance mechanisms.[2]
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Synthetic Strategies for 2,7-Disubstituted 1,5-Naphthyridines
The synthesis of 2,7-disubstituted 1,5-naphthyridines typically begins with the construction of the core heterocyclic system, followed by functionalization at the desired positions. A common and versatile approach involves the preparation of a 2,7-dichloro-1,5-naphthyridine intermediate, which can then undergo nucleophilic aromatic substitution (SNAr) or cross-coupling reactions to introduce a variety of substituents.
Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine (A Representative Analog)
This protocol describes the synthesis of 2,7-dichloro-1,8-naphthyridine, a close structural isomer of the 1,5-naphthyridine target. The principles of this synthesis, particularly the chlorination step, are applicable to the 1,5-naphthyridine series.[3]
Materials:
-
1,8-Naphthyridine-2,7(1H,8H)-dione
-
Phosphorus pentachloride (PCl5)
-
Phosphorus oxychloride (POCl3)
-
Crushed ice
-
Sodium carbonate
-
Acetone
Procedure:
-
A mixture of 1,8-naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol), phosphorus pentachloride (3.00 g, 14.40 mmol), and phosphorus oxychloride (2.57 g, 16.76 mmol) is heated to reflux for 6 hours.[3]
-
After cooling, the reaction mixture is carefully poured over crushed ice.[3]
-
The solution is made alkaline (pH 8) by the addition of sodium carbonate.[3]
-
The resulting brown precipitate is collected by filtration.[3]
-
The crude product is recrystallized from acetone to yield 2,7-dichloro-1,8-naphthyridine as a pale yellow powder.[3]
A similar strategy can be employed for the 1,5-naphthyridine isomer, starting from the corresponding 1,5-naphthyridine-2,6-dione.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Once the dichloro-naphthyridine intermediate is obtained, the chloro groups can be displaced by various nucleophiles, such as amines or alkoxides, to introduce the desired substituents at the 2 and 7 positions.
Materials:
-
2,7-Dichloro-1,5-naphthyridine
-
Desired amine or alcohol nucleophile
-
Base (e.g., Cs2CO3, K2CO3)
-
Solvent (e.g., DMF, Dioxane)
Procedure:
-
To a solution of 2,7-dichloro-1,5-naphthyridine in a suitable solvent (e.g., DMF), add the amine or alcohol nucleophile and a base (e.g., Cs2CO3).
-
Heat the reaction mixture at an elevated temperature (e.g., 110 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 2,7-disubstituted-1,5-naphthyridine.
This protocol can be adapted for the synthesis of this compound by using sodium methoxide as the nucleophile.
Application in Kinase Inhibitor Synthesis: Imidazo[1][4]naphthyridine Derivatives as PI3K/mTOR Dual Inhibitors
A series of tricyclic imidazo[1][4]naphthyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[2] The synthesis of these compounds highlights the utility of the 1,5-naphthyridine core as a template for generating complex, biologically active molecules.
Caption: Generalized Synthetic Workflow for Imidazo[1][4]naphthyridine Kinase Inhibitors.
Protocol 3: Synthesis of a Tricyclic Imidazo[1][4]naphthyridine PI3K/mTOR Inhibitor (General Route)[2]
This protocol outlines the general synthetic strategy for preparing the tricyclic core.
Materials:
-
Substituted 3-aminopyridine
-
Diethyl 2-(ethoxymethylene)malonate
-
Phenyl ether
-
Phosphorus oxychloride (POCl3)
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Toluene
-
Amine (R1NH2)
-
Acetic acid
-
Lithium hydroxide (LiOH)
-
Ethanol-water
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF)
-
Methyl iodide (MeI)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Gould-Jacobs Reaction: React the substituted 3-aminopyridine with diethyl 2-(ethoxymethylene)malonate in ethanol and reflux to form the initial adduct.[2]
-
Cyclization: Heat the adduct in phenyl ether to effect cyclization to the 4-hydroxy-1,5-naphthyridine-3-carboxylate.[2]
-
Chlorination: Treat the hydroxy-naphthyridine with POCl3 to yield the 4-chloro-1,5-naphthyridine-3-carboxylate.[2]
-
Suzuki Coupling: Perform a Suzuki coupling with an appropriate boronic acid or ester in the presence of a palladium catalyst and base to introduce a substituent at the 4-position.[2]
-
Amine Displacement: React the resulting ester with an amine (R1NH2) in acetic acid.[2]
-
Saponification: Hydrolyze the ester using LiOH in an ethanol-water mixture.[2]
-
Curtius Rearrangement and Cyclization: Treat the resulting carboxylic acid with DPPA and Et3N in DMF to induce a Curtius rearrangement and subsequent cyclization to form the tricyclic imidazo[1][4]naphthyridine core.[2]
-
N-Alkylation: Alkylate the tricycle with methyl iodide in the presence of NaOH.[2]
Quantitative Data: Biological Activity of Naphthyridine-Based Kinase Inhibitors
The following tables summarize the in vitro and cellular activities of representative naphthyridine-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Tricyclic Imidazo[1][4]naphthyridine Derivatives [2]
| Compound | PI3Kα Ki (nM) | mTOR Ki (nM) | Ligand Efficiency (LE) |
| 1 | 1.41 | 4.51 | 0.354 |
Table 2: Cellular Activity of Tricyclic Imidazo[1][4]naphthyridine Derivatives [2]
| Compound | BT20 Cellular IC50 (nM) (p-Akt S473) |
| 1 | 144 |
Table 3: In Vitro Kinase Inhibitory Activity of Benzo[h][1][5]naphthyridin-2(1H)-one mTOR Inhibitors [1]
| Compound | mTORC1 IC50 (nM) | PI3Kα IC50 (nM) |
| 7 | 5.4 | >300 |
| 26 (Torin1) | <0.5 | >500 |
Conclusion
The 2,7-disubstituted 1,5-naphthyridine scaffold is a highly valuable building block for the synthesis of complex molecules with significant therapeutic potential. The synthetic protocols outlined in these application notes provide a foundation for the functionalization of the 1,5-naphthyridine core, enabling the generation of diverse chemical libraries. The demonstrated potent and selective inhibition of key kinases in the PI3K/mTOR pathway by naphthyridine-based compounds underscores the promise of this scaffold in the development of novel anticancer agents and other targeted therapies. Further exploration of the chemical space around the this compound core is warranted to uncover new therapeutic opportunities.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dimethoxy-1,5-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dimethoxy-1,5-naphthyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly in the critical methoxylation step of 2,7-dichloro-1,5-naphthyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reaction temperature: The nucleophilic aromatic substitution (SNAr) of less activated chloro-aromatics can require elevated temperatures to proceed at a reasonable rate. 2. Inactive sodium methoxide: Sodium methoxide is hygroscopic and can be deactivated by moisture. 3. Poor solvent quality: The presence of water in the methanol can quench the sodium methoxide. | 1. Increase reaction temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. The use of a high-boiling point solvent or microwave heating can be effective.[1] 2. Use fresh or properly stored sodium methoxide: Ensure the sodium methoxide is a fine, white powder and has been stored under anhydrous conditions. 3. Use anhydrous solvent: Use dry methanol to prevent the deactivation of the sodium methoxide. |
| Formation of Monomethoxy Side Product | 1. Insufficient sodium methoxide: An inadequate amount of the nucleophile will lead to incomplete substitution. 2. Short reaction time: The second substitution is often slower than the first due to electronic effects. | 1. Increase the equivalents of sodium methoxide: Use a larger excess of sodium methoxide to drive the reaction to completion. 2. Extend the reaction time: Monitor the reaction by TLC or LC-MS to ensure the complete conversion of the mono-substituted intermediate. |
| Presence of Unidentified Impurities | 1. Side reactions: At higher temperatures, alternative reaction pathways, such as the benzyne mechanism, may become more prevalent, leading to a variety of byproducts.[2] 2. Degradation of starting material or product: The naphthyridine ring system can be sensitive to harsh reaction conditions. | 1. Optimize reaction temperature: Carefully control the temperature to favor the desired SNAr pathway. 2. Use a milder base or catalyst: In some cases, a different base or the addition of a catalyst (e.g., a copper salt) might facilitate the reaction under milder conditions. 3. Purify the product: Utilize column chromatography or recrystallization to isolate the desired product from the impurities. |
| Difficult Purification | 1. Similar polarity of product and byproducts: The monomethoxy intermediate and other side products may have similar polarities to the desired dimethoxy product, making chromatographic separation challenging. | 1. Optimize chromatographic conditions: Experiment with different solvent systems and stationary phases to improve separation. 2. Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the nucleophilic aromatic substitution (SNAr) of 2,7-dichloro-1,5-naphthyridine with sodium methoxide in methanol. This reaction replaces both chlorine atoms with methoxy groups.
Q2: What are the key parameters to control for a high-yield synthesis?
A2: The key parameters to optimize are:
-
Reaction Temperature: Higher temperatures generally favor the reaction but can also lead to side products.
-
Concentration of Sodium Methoxide: A sufficient excess of sodium methoxide is crucial for complete disubstitution.
-
Anhydrous Conditions: Moisture will deactivate the sodium methoxide and should be strictly avoided.
-
Reaction Time: The reaction should be monitored to ensure it goes to completion.
Q3: What are the potential side reactions in this synthesis?
A3: Potential side reactions include:
-
Incomplete substitution: Leading to the formation of 2-chloro-7-methoxy-1,5-naphthyridine.
-
Hydrolysis: If water is present, the chloro or methoxy groups can be hydrolyzed to form hydroxy-naphthyridines.
-
Benzyne formation: At very high temperatures, an elimination-addition reaction via a benzyne intermediate can occur, leading to regioisomeric byproducts, though this is less common for heteroaromatic systems compared to simple chlorobenzene.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material (2,7-dichloro-1,5-naphthyridine) and, if available, an authentic sample of the product, you can track the disappearance of the starting material and the appearance of the product and any intermediates.
Q5: What is a typical work-up and purification procedure?
A5: A typical work-up procedure involves quenching the reaction with water, followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Purification is typically achieved by column chromatography on silica gel or by recrystallization.
Experimental Protocols
Synthesis of this compound from 2,7-Dichloro-1,5-naphthyridine
Materials:
-
2,7-Dichloro-1,5-naphthyridine
-
Sodium methoxide
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,7-dichloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (2.5 - 3.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Factors affecting the reaction yield.
References
Technical Support Center: Purification of 2,7-Dimethoxy-1,5-naphthyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,7-Dimethoxy-1,5-naphthyridine. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to streamline your purification process.
Troubleshooting Guide
This section addresses common issues observed during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | 1. Co-elution of Impurities: The mono-substituted intermediate (2-chloro-7-methoxy-1,5-naphthyridine) or unreacted starting material (2,7-dichloro-1,5-naphthyridine) may have similar polarity to the desired product. 2. Inappropriate Solvent System: The chosen eluent may not provide adequate separation. 3. Column Overloading: Exceeding the capacity of the silica gel. | 1. Optimize Solvent System: Employ a gradient elution. Start with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity with ethyl acetate or a mixture of chloroform and methanol. A shallow gradient can improve separation. 2. Alternative Stationary Phase: Consider using alumina or a reverse-phase C18 column if silica gel proves ineffective. 3. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. |
| Low Recovery from Column Chromatography | 1. Adsorption to Silica Gel: The basic nitrogen atoms in the naphthyridine ring can strongly adsorb to the acidic silica gel. 2. Compound Instability: Prolonged exposure to the stationary phase may lead to degradation. 3. Streaking on TLC Plate: Indicates strong interaction with the stationary phase. | 1. Deactivate Silica Gel: Add a small percentage of triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel. 2. Use Alumina: Basic or neutral alumina can be a better alternative to silica gel for basic compounds. 3. Expedite Chromatography: Use flash chromatography to minimize the time the compound spends on the column. |
| Difficulty in Recrystallization | 1. Oiling Out: The compound separates as a liquid instead of forming crystals. This is a known challenge with some annulated pyridine compounds. 2. Poor Crystal Formation: The compound remains in solution even at low temperatures. 3. Inappropriate Solvent Choice: The solvent may be too good or too poor at dissolving the compound. | 1. Solvent System Modification: Use a mixed solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane or chloroform) and slowly add a poor solvent (e.g., hexane or diethyl ether) until turbidity appears, then allow to cool slowly. 2. Scratching and Seeding: Scratch the inside of the flask with a glass rod to induce nucleation. If available, add a seed crystal of the pure compound. 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or freezer. |
| Product Discoloration | 1. Presence of Trace Impurities: Residual catalysts or colored byproducts from the synthesis. 2. Oxidation/Degradation: The compound may be sensitive to air or light. | 1. Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter through celite to remove colored impurities before recrystallization. 2. Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common synthetic route to this compound is the nucleophilic substitution of 2,7-dichloro-1,5-naphthyridine with sodium methoxide. Therefore, the most likely impurities are:
-
Unreacted Starting Material: 2,7-dichloro-1,5-naphthyridine.
-
Mono-substituted Intermediate: 2-chloro-7-methoxy-1,5-naphthyridine.
These impurities can often be challenging to separate due to their structural similarity to the final product.
Q2: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?
A2: Broad peaks in the NMR spectrum can indicate several issues:
-
Residual Paramagnetic Impurities: Trace amounts of metal catalysts (e.g., palladium or copper) from preceding synthetic steps can cause peak broadening.
-
Aggregation: The planar naphthyridine core may lead to aggregation at higher concentrations, which can broaden NMR signals.
-
Slow Conformational Exchange: While less common for this rigid scaffold, it can be a factor in some derivatives.
To address this, try washing a solution of your compound with a chelating agent like EDTA to remove metal traces, or acquire the NMR spectrum at a higher temperature or in a different solvent to disrupt aggregation.
Q3: Is this compound stable to acidic or basic conditions during workup and purification?
A3: While generally stable, prolonged exposure to strong acids or bases should be avoided. The methoxy groups are relatively stable ether linkages. However, the pyridine-like nitrogen atoms can be protonated by strong acids, which will alter the compound's solubility and chromatographic behavior. Strong bases could potentially react with any residual chloro-intermediates. It is recommended to maintain a neutral or slightly basic pH during aqueous workups. When using triethylamine in chromatography, use the minimum effective amount.
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or cyclohexane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is from 5% to 30% ethyl acetate in hexane. Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization Protocol
This protocol provides a method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Dichloromethane (or chloroform)
-
Hexane (or diethyl ether)
-
Erlenmeyer flask, heating source, filtration apparatus
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., dichloromethane) to dissolve it completely, with gentle heating if necessary.
-
Addition of "Poor" Solvent: While the solution is warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables provide illustrative data for the purification of this compound. Actual results may vary depending on the scale and specific conditions of your synthesis.
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Notes |
| Column Chromatography | 75% | >98% | 70-85% | Effective at removing both polar and non-polar impurities. Yield can be affected by adsorption to silica. |
| Recrystallization | 85% | >99% | 60-80% | Best for removing small amounts of impurities. Yield is dependent on the solubility profile. |
| Combined Approach | 75% | >99.5% | 50-70% | Column chromatography followed by recrystallization often yields the highest purity product. |
Table 2: Suggested Solvent Systems for Chromatography and Recrystallization
| Technique | Solvent System | Ratios (v/v) | Comments |
| TLC Analysis | Hexane:Ethyl Acetate | 7:3 | Good for initial assessment of crude mixture. |
| Column Chromatography | Hexane:Ethyl Acetate (Gradient) | 95:5 to 70:30 | A shallow gradient is recommended for optimal separation of closely related impurities. |
| Chloroform:Methanol (Gradient) | 99:1 to 95:5 | An alternative for more polar impurities. | |
| Recrystallization | Dichloromethane:Hexane | Varies | A common and effective mixed-solvent system. |
| Ethanol | Single Solvent | Can be effective if impurities have significantly different solubilities. | |
| Diethyl Ether | Single Solvent | Mentioned in literature for crystallization of similar naphthyridine derivatives. |
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common purification challenges.
Caption: Workflow for addressing low purity in column chromatography.
Caption: Decision tree for resolving common recrystallization problems.
Technical Support Center: Synthesis of 2,7-Dimethoxy-1,5-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-dimethoxy-1,5-naphthyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.
Issue 1: Low yield of this compound during methoxylation of 2,7-dichloro-1,5-naphthyridine.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction time.- Increase reaction temperature.- Use a stronger base (e.g., NaH instead of K₂CO₃).- Ensure anhydrous conditions, as water can consume the base and hydrolyze the starting material. | Increased conversion to the desired dimethoxy product. |
| Side Reaction: Monomethoxylation | - Use a larger excess of sodium methoxide (e.g., 2.5-3 equivalents per equivalent of dichloronaphthyridine).- Add the sodium methoxide portion-wise to maintain a high concentration throughout the reaction. | Drive the reaction to completion, minimizing the formation of 2-chloro-7-methoxy-1,5-naphthyridine. |
| Side Reaction: Hydrolysis | - Use freshly dried methanol and glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | Reduce the formation of hydroxy-naphthyridine byproducts. |
Issue 2: Presence of a significant amount of a demethylated product (e.g., 2-hydroxy-7-methoxy-1,5-naphthyridine) in the final product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acidic Conditions During Workup or Purification | - Neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.- Avoid using acidic solvents or additives during chromatography. Use a neutral or slightly basic mobile phase if possible. | Preserve the methoxy groups and prevent the formation of hydroxy impurities. |
| High Reaction Temperatures in the Presence of Lewis Acids or Protic Acids | - If the synthesis involves steps with acidic reagents, consider performing them at a lower temperature.- Explore alternative synthetic routes that avoid harsh acidic conditions. | Minimize or eliminate the demethylation side reaction. |
Issue 3: Formation of isomeric byproducts during the cyclization step to form the 1,5-naphthyridine core.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Regiocontrol in Skraup-type Reactions | - Modify the catalyst or solvent system to influence the regioselectivity of the cyclization.- Consider using a milder cyclization method if available for the specific precursors.- Protect one of the potential cyclization sites on the precursor molecule to direct the reaction to the desired position. | Increased yield of the desired 2,7-disubstituted 1,5-naphthyridine isomer over other regioisomers. |
| Use of Unsymmetrical Precursors | - If possible, design the synthesis to use symmetrical precursors to avoid the formation of regioisomers. | A single product isomer is formed, simplifying purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when synthesizing this compound?
A1: The most common side reactions depend on the synthetic route. If you are performing a nucleophilic substitution on a dihalo-1,5-naphthyridine with methoxide, you can expect incomplete substitution leading to mono-methoxy-mono-halo-1,5-naphthyridine. Hydrolysis to the corresponding hydroxy-naphthyridine can also occur if water is present. If your synthesis involves acidic conditions, particularly at elevated temperatures, demethylation of one or both methoxy groups is a significant risk. For syntheses that build the naphthyridine core, such as a Skraup reaction with a substituted aminopyridine, the formation of undesired regioisomers is a common issue.
Q2: How can I effectively purify this compound from its partially demethylated or monomethoxylated precursors?
A2: Column chromatography on silica gel is a standard method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can effectively separate the desired dimethoxy product from the more polar hydroxy-containing byproducts. The monomethoxylated intermediate will be less polar than the hydroxy byproducts but more polar than the desired product. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q3: What analytical techniques are best for identifying side products in my reaction mixture?
A3: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying the number of components in your reaction mixture. For structural elucidation of the side products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. Comparing the spectra of your isolated byproducts with that of your starting materials and the desired product will help in their identification.
Q4: Can the methoxy groups on the 1,5-naphthyridine ring be cleaved under certain reaction conditions?
A4: Yes. Aryl methoxy groups can be cleaved under strongly acidic conditions (e.g., HBr, HCl, or BBr₃) or with certain Lewis acids, often at elevated temperatures.[1][2] It is crucial to be mindful of the conditions used during the synthesis and workup to avoid unintentional demethylation.
Experimental Protocols
Protocol 1: Methoxylation of 2,7-Dichloro-1,5-naphthyridine
-
Preparation: To a solution of sodium methoxide (2.5 eq.) in anhydrous methanol (10 mL per 1 mmol of substrate) in a flame-dried round-bottom flask under an argon atmosphere, add 2,7-dichloro-1,5-naphthyridine (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
References
troubleshooting spectroscopic analysis of 2,7-Dimethoxy-1,5-naphthyridine
Welcome to the Technical Support Center for the Spectroscopic Analysis of 2,7-Dimethoxy-1,5-naphthyridine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting their spectral data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. Use these values as a reference baseline for your experimental results.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3, H-8 | ~ 8.10 | d | ~ 8.5 |
| H-4, H-6 | ~ 7.00 | d | ~ 8.5 |
| OCH₃ | ~ 4.10 | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2, C-7 | ~ 164.0 |
| C-4a, C-8a | ~ 150.0 |
| C-1, C-5 | ~ 142.0 |
| C-4, C-6 | ~ 110.0 |
| OCH₃ | ~ 54.0 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (methyl) | 2950 - 2850 | Medium |
| C=N, C=C (aromatic) | 1600 - 1450 | Strong |
| C-O (aryl ether stretch) | 1250 - 1200 (asymmetric) | Strong |
| | 1050 - 1000 (symmetric) | Strong |
Table 4: Predicted UV-Vis and Mass Spectrometry Data
| Technique | Parameter | Predicted Value |
|---|---|---|
| UV-Vis | λ_max (in Methanol) | ~ 250 nm, ~ 320 nm |
| Mass Spec (EI) | [M]⁺ (Molecular Ion) | m/z = 188.09 |
| | Key Fragments | m/z = 173 ([M-CH₃]⁺), 159 ([M-CHO]⁺), 131 ([M-CH₃-N₂]⁺) |
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter by filtering it through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquisition:
-
Record ¹H NMR spectra using a 400 MHz or higher field spectrometer.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Reference the spectra to the residual solvent peak.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal first.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The typical range is 4000-400 cm⁻¹.
-
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, hexane). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over the desired wavelength range (e.g., 200-800 nm).
-
4. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet. The standard electron energy is 70 eV.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the spectroscopic analysis of this compound.
NMR Spectroscopy
Q1: Why do my aromatic proton signals appear broad or poorly resolved?
A1: This can be due to several factors:
-
Sample Concentration: High concentrations can lead to aggregation, causing peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: Trace metals can cause significant broadening. Consider passing your sample through a small plug of silica gel or treating it with a chelating agent.
-
pH Effects: The nitrogen atoms in the naphthyridine ring are basic. Acidic impurities can lead to protonation, causing exchange broadening. Adding a drop of D₂O and observing changes can help diagnose this.
Q2: My methoxy group signal at ~4.1 ppm is not a sharp singlet. What could be the cause?
A2: An ideal methoxy signal is a sharp singlet. Deviations suggest:
-
Rotational Isomers (Rotamers): While less common for a simple methoxy group, restricted rotation around the C-O bond could theoretically lead to multiple signals or broadening, especially at low temperatures.
-
Presence of Impurities: A closely eluting impurity with a methoxy group could be present. Check the purity of your sample by chromatography (TLC, LC-MS).
-
Sample Degradation: The compound might be degrading in the solvent. Re-run the spectrum after letting the sample sit for a few hours to check for changes.
Q3: The integration of my aromatic protons to the methoxy protons is not 1:1 (or 4H:6H). Why?
A3: Incorrect integration is almost always due to the presence of proton-containing impurities.
-
Residual Solvents: Common solvents like ethyl acetate, hexane, or dichloromethane can be present from purification. Check the typical chemical shift regions for these solvents.
-
Water: A broad singlet from water (H₂O) can overlap with your signals, especially in hygroscopic solvents like DMSO-d₆.
-
Starting Materials or Byproducts: Incomplete reaction or side reactions can leave impurities. Compare your spectrum to those of the starting materials.
IR Spectroscopy
Q4: I see a broad absorption band around 3400 cm⁻¹. Is this from my compound?
A4: No, this is highly unlikely. This compound does not have any O-H or N-H bonds. A broad peak in this region is a classic sign of water (H₂O) contamination. This indicates your sample is wet. Dry your sample under high vacuum and store it in a desiccator.
Q5: The C-O stretches for the aryl ether are weak or difficult to assign.
A5: The region between 1300 cm⁻¹ and 1000 cm⁻¹ (the fingerprint region) can be very complex. The C-O stretching bands may overlap with C-H bending or other skeletal vibrations of the naphthyridine ring. While the predicted positions are around 1250 cm⁻¹ and 1050 cm⁻¹, their appearance can be as part of a complex pattern rather than two distinct, sharp peaks. Focus on the absence of other key functional groups (like C=O or O-H) and the presence of the aromatic C=C/C=N bands to confirm your structure.
UV-Vis Spectroscopy
Q6: The position of my λ_max is different from the predicted value. Why?
A6: The λ_max is highly sensitive to the solvent used, a phenomenon known as solvatochromism.
-
Solvent Polarity: For π → π* transitions, which are common in aromatic systems, increasing solvent polarity generally causes a small red shift (to longer wavelengths). For n → π* transitions (involving the nitrogen lone pairs), increasing solvent polarity typically causes a blue shift (to shorter wavelengths).
-
pH: The pH of the solution can significantly impact the spectrum. Protonation of the nitrogen atoms will alter the electronic structure and lead to large shifts in λ_max. Ensure your solvent is neutral.
Mass Spectrometry
Q7: I am not observing the molecular ion peak ([M]⁺) at m/z = 188.
A7: The molecular ion peak in EI-MS can sometimes be weak or absent for certain classes of compounds, especially if they fragment easily.
-
Fragmentation: The naphthyridine ring is relatively stable, but the methoxy groups can be lost. Look for the [M-15]⁺ peak corresponding to the loss of a methyl radical (•CH₃).
-
Ionization Technique: If EI is too harsh, consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which are much more likely to show a strong protonated molecule peak ([M+H]⁺ at m/z = 189).
Q8: What are the most likely fragmentation pathways?
A8: For this compound, fragmentation will likely initiate from the methoxy groups.
-
Loss of a Methyl Radical: The most common initial fragmentation is the loss of a methyl group to form a stable radical cation at m/z = 173.
-
Loss of Formaldehyde: Subsequent rearrangement can lead to the loss of formaldehyde (CH₂O) from the [M-CH₃]⁺ fragment.
-
Ring Cleavage: While the naphthyridine ring is robust, high-energy ionization can cause it to fragment, often by losing molecules like HCN or N₂.
Technical Support Center: Scaling Up the Synthesis of 2,7-Dimethoxy-1,5-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 2,7-Dimethoxy-1,5-naphthyridine. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to facilitate successful synthesis and scale-up.
Experimental Workflow
The overall synthetic strategy involves a three-step process starting from the construction of the 1,5-naphthyridine core, followed by chlorination and subsequent methoxylation.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1,5-Naphthyridine-2,7-dione
The initial step involves the construction of the core heterocyclic structure. A common method for this is the Gould-Jacobs reaction, which utilizes a substituted aminopyridine and a malonic acid derivative.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-aminopyridine-2,6-dicarboxylic acid (or a similar starting material).
-
Reagent Addition: Slowly add diethyl (ethoxymethylene)malonate under a nitrogen atmosphere.
-
Thermal Cyclization: Heat the mixture in a high-boiling point solvent such as Dowtherm A to approximately 250 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker of cold petroleum ether. The precipitated solid is collected by filtration, washed with petroleum ether, and dried under vacuum.
Troubleshooting and FAQs
| Question/Issue | Possible Cause | Troubleshooting Steps |
| Low yield of cyclized product. | Incomplete reaction or side product formation. | - Ensure the reaction temperature is maintained consistently. High temperatures are crucial for the cyclization. - Check the purity of the starting materials. Impurities can inhibit the reaction. - Increase the reaction time and monitor by TLC until the starting material is consumed. |
| The reaction mixture solidifies. | The product may be precipitating out of the solvent at high concentrations. | - Use a higher volume of the high-boiling point solvent. - Ensure vigorous stirring to maintain a slurry. |
| Difficulty in purification. | Presence of polymeric byproducts. | - Triturate the crude product with a suitable solvent like hot ethanol or acetone to dissolve the desired product and leave impurities behind. - Recrystallization from a high-boiling point solvent like DMF or DMSO might be necessary. |
Quantitative Data
| Parameter | Value |
| Typical Scale | 10 - 100 g |
| Solvent | Dowtherm A |
| Temperature | 240 - 260 °C |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 60 - 75% |
Step 2: Synthesis of 2,7-Dichloro-1,5-naphthyridine
This step involves the conversion of the hydroxyl groups of the dione to chlorides, which are good leaving groups for the subsequent nucleophilic substitution.
Experimental Protocol
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl fumes), and a powder funnel.
-
Reagent Addition: Carefully add 1,5-Naphthyridine-2,7-dione to phosphorus oxychloride (POCl₃). To this suspension, cautiously add phosphorus pentachloride (PCl₅) portion-wise. The addition of PCl₅ can be exothermic.
-
Heating: Heat the reaction mixture to reflux (around 105-110 °C) and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas. Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is approximately 8. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent like acetone or ethanol.
Troubleshooting and FAQs
| Question/Issue | Possible Cause | Troubleshooting Steps |
| Incomplete chlorination. | Insufficient reagent or reaction time. | - Ensure an excess of POCl₃ is used to act as both reagent and solvent. - Increase the amount of PCl₅. - Extend the reflux time and monitor by TLC. |
| The product is dark and oily. | Presence of impurities from decomposition. | - Ensure the work-up is performed promptly after the reaction is complete. - Pour the reaction mixture onto ice slowly to control the exotherm. - The crude product may require purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient). |
| Low recovery after work-up. | Product may be partially soluble in the aqueous layer. | - Extract the aqueous layer with a suitable organic solvent like dichloromethane or chloroform after neutralization. |
Quantitative Data
| Parameter | Value |
| Reagents | POCl₃, PCl₅ |
| Temperature | 105 - 110 °C (Reflux) |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 70 - 85% |
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution (SNAr) where the chloro groups are displaced by methoxy groups.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,7-Dichloro-1,5-naphthyridine in anhydrous methanol.
-
Base Addition: To this solution, add a solution of sodium methoxide in methanol. The reaction is typically exothermic.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
Troubleshooting and FAQs
| Question/Issue | Possible Cause | Troubleshooting Steps |
| Incomplete reaction (mono-methoxylated product observed). | Insufficient sodium methoxide or reaction time/temperature. | - Use a larger excess of sodium methoxide (e.g., 2.5 - 3.0 equivalents). - Increase the reaction temperature or prolong the reaction time. - Ensure the methanol is anhydrous, as water can react with the sodium methoxide. |
| Formation of side products. | Reaction with residual starting materials or impurities. | - Ensure the 2,7-Dichloro-1,5-naphthyridine is of high purity before starting this step. - Purify the crude product using column chromatography to separate the desired product from any side products. |
| Difficulty in product isolation. | The product may be partially soluble in water. | - Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. - Use a continuous extraction apparatus for larger scale reactions if necessary. |
Quantitative Data
| Parameter | Value |
| Reagents | Sodium methoxide, Methanol |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 6 - 18 hours |
| Typical Yield | 80 - 95% |
Logical Troubleshooting Flow
Technical Support Center: Synthesis of 2,7-Dimethoxy-1,5-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dimethoxy-1,5-naphthyridine.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. A common synthetic strategy involves the construction of the 1,5-naphthyridine core, followed by chlorination and subsequent methoxylation. This guide addresses potential issues at each key stage.
Problem 1: Low yield or failure in the formation of the 1,5-naphthyridine core.
The initial cyclization to form the naphthyridine skeleton, often achieved through methods like the Skraup or Friedländer synthesis, can be sensitive to reaction conditions.
-
Possible Cause: Inefficient cyclization or side reactions of the starting materials.
-
Troubleshooting:
-
Optimize Catalyst and Reaction Conditions: For Skraup-type reactions starting from 3-aminopyridine derivatives and glycerol, the choice and amount of catalyst (e.g., iodine, MnO₂, KMnO₄) and the reaction temperature are critical.[1] Experiment with different catalysts and conduct small-scale reactions at varying temperatures to find the optimal conditions.
-
Purity of Starting Materials: Ensure the purity of the 3-aminopyridine derivative and other reactants, as impurities can interfere with the condensation and cyclization steps.
-
Alternative Synthetic Routes: Consider the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization, as an alternative approach to the 1,5-naphthyridine core.[1]
-
Problem 2: Incomplete chlorination of the 1,5-naphthyridine-2,7-diol.
The conversion of the diol to the 2,7-dichloro-1,5-naphthyridine intermediate is a crucial step. Incomplete reaction leads to impurities that are difficult to separate in subsequent steps.
-
Possible Cause: Insufficient reactivity of the chlorinating agent or presence of moisture.
-
Troubleshooting:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) with phosphorus pentachloride (PCl₅) is a common and effective reagent for this transformation.[2]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water will react with the chlorinating agents and can lead to the formation of hydroxy-chloro byproducts.
-
Reaction Time and Temperature: The reaction may require prolonged heating under reflux to ensure complete conversion. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion.
-
Problem 3: Presence of mono-methoxylated impurity (2-chloro-7-methoxy-1,5-naphthyridine) in the final product.
This is a common impurity arising from the incomplete reaction of 2,7-dichloro-1,5-naphthyridine with sodium methoxide.
-
Possible Cause: Insufficient amount of sodium methoxide, short reaction time, or low reaction temperature.
-
Troubleshooting:
-
Stoichiometry of Sodium Methoxide: Use a sufficient excess of sodium methoxide to drive the reaction to completion.
-
Reaction Conditions: The nucleophilic aromatic substitution may require elevated temperatures and sufficient reaction time. Monitor the disappearance of the mono-substituted intermediate by TLC or HPLC.
-
Purification: If the mono-methoxylated impurity is present, careful column chromatography may be required for its removal.
-
Problem 4: Formation of hydroxy-impurities.
The presence of water in the reaction mixture during the methoxylation step can lead to the hydrolysis of the chloro-substituents, resulting in hydroxy- or methoxy-hydroxy-naphthyridine impurities.
-
Possible Cause: Use of wet solvents or reagents.
-
Troubleshooting:
-
Anhydrous Solvents and Reagents: Ensure that the methanol used to prepare sodium methoxide and the reaction solvent (e.g., methanol or an inert solvent like DMF) are thoroughly dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Based on a likely synthetic route involving dichlorination followed by methoxylation, the most probable impurities are:
-
2-Chloro-7-methoxy-1,5-naphthyridine: Arises from incomplete methoxylation.
-
1,5-Naphthyridine-2,7-diol: The starting material for the chlorination step, which may be carried through if chlorination is incomplete.
-
2-Chloro-7-hydroxy-1,5-naphthyridine: Formed by partial chlorination and subsequent hydrolysis or partial methoxylation and subsequent hydrolysis.
-
2-Hydroxy-7-methoxy-1,5-naphthyridine: Can be formed by hydrolysis of the remaining chloro group on the mono-methoxylated intermediate.
-
Starting materials and byproducts from the initial naphthyridine ring formation: For example, unreacted aminopyridine derivatives from a Skraup or Friedländer synthesis.
Q2: How can I best monitor the progress of the methoxylation reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (2,7-dichloro-1,5-naphthyridine), the intermediate (2-chloro-7-methoxy-1,5-naphthyridine), and the final product (this compound). The disappearance of the starting material and the intermediate spots will indicate the completion of the reaction. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.
Q3: What purification methods are most effective for obtaining high-purity this compound?
A3: Column chromatography on silica gel is typically the most effective method for purifying the final product and removing the common impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Recrystallization from a suitable solvent can also be used to further enhance the purity of the isolated product.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Naphthyridine Core Synthesis (Skraup) | 3-Aminopyridine derivative + Glycerol | 1,5-Naphthyridine derivative | Moderate to Good | [1] |
| Chlorination | 1,5-Naphthyridine-2,7-diol | 2,7-Dichloro-1,5-naphthyridine | Good to Excellent | [2] |
| Methoxylation (Nucleophilic Aromatic Substitution) | 2,7-Dichloro-1,5-naphthyridine | This compound | Good to Excellent | [1] |
Experimental Protocols
A plausible experimental workflow for the synthesis of this compound is outlined below. Note: These are generalized procedures and may require optimization for specific substrates and scales.
Step 1: Synthesis of 1,5-Naphthyridine-2,7-diol (via a suitable cyclization reaction)
A variety of methods can be employed, such as the Skraup or Friedländer synthesis, starting from appropriate 3-aminopyridine precursors.[1] The specific protocol will depend on the chosen method.
Step 2: Synthesis of 2,7-Dichloro-1,5-naphthyridine
-
To a flask containing 1,5-Naphthyridine-2,7-diol, add phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to obtain crude 2,7-dichloro-1,5-naphthyridine.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Add 2,7-dichloro-1,5-naphthyridine to the sodium methoxide solution.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
stability issues of 2,7-Dimethoxy-1,5-naphthyridine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,7-Dimethoxy-1,5-naphthyridine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The acidic or basic nature of the solution can catalyze hydrolysis of the methoxy groups or promote other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or visible light may induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.[1]
-
Solvent: The choice of solvent can impact solubility and the rate of degradation. For instance, protic solvents may participate in solvolysis reactions.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound, several degradation pathways are plausible:
-
Hydrolysis: The methoxy groups are susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of hydroxy-naphthyridine derivatives.
-
Oxidation: The nitrogen atoms in the naphthyridine ring can be oxidized to form N-oxides.[1] The aromatic ring system may also be susceptible to oxidative degradation.
-
Photodegradation: Aromatic heterocyclic compounds can be light-sensitive, and exposure to light may lead to complex degradation pathways, including oxidation or rearrangement reactions.[2]
Q3: Are there any known solubility issues with this compound?
Q4: How should I prepare and store solutions of this compound to maximize stability?
A4: To enhance the stability of your solutions, consider the following best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents when possible. Common solvents for similar compounds include DMSO, DMF, and ethanol.
-
Buffering: If working in aqueous solutions, use a buffer system to maintain a stable pH, preferably in the neutral range (pH 6-8), unless experimental conditions require otherwise.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation. For daily use, solutions can be kept at 2-8°C.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guides
Problem: I am observing a loss of compound concentration over time in my assay.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | Perform a forced degradation study (see Experimental Protocols) to identify the primary degradation pathway (hydrolysis, oxidation, photolysis). Based on the results, adjust your experimental conditions (e.g., pH, temperature, light exposure). |
| Adsorption to Container | Test different types of storage vials (e.g., glass vs. polypropylene) to see if the loss is container-dependent. Silanized glass vials can sometimes reduce adsorption of hydrophobic compounds. |
| Precipitation | Visually inspect the solution for any precipitate. Determine the solubility of the compound in your solvent system at the experimental concentration and temperature. If solubility is an issue, consider using a co-solvent or adjusting the concentration. |
Problem: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Step |
| Formation of Degradants | Analyze the new peaks by mass spectrometry (MS) to determine their molecular weights. This can provide clues about the degradation pathway (e.g., a mass increase of 16 Da may indicate oxidation to an N-oxide; a mass decrease of 14 Da may suggest demethylation). |
| Solvent Impurities or Reactivity | Run a blank sample of the solvent under the same experimental conditions to check for interfering peaks. Ensure the solvent is of high purity and compatible with your compound. |
| Photodegradation | Repeat the experiment with strict light protection to see if the unknown peaks are eliminated. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not available in the public domain, the following table outlines the potential impact of various factors on its stability, based on general chemical principles for similar heterocyclic compounds.
| Factor | Condition | Potential Impact on Stability | Potential Degradation Products |
| pH | Acidic (pH < 4) | High | Hydrolysis of methoxy groups to hydroxyl groups. |
| Neutral (pH 6-8) | Low | Minimal degradation expected. | |
| Basic (pH > 9) | Moderate to High | Hydrolysis of methoxy groups. | |
| Temperature | -20°C to 4°C | Low | Generally stable for storage. |
| Room Temperature (20-25°C) | Moderate | Increased rate of degradation over time. | |
| Elevated (> 40°C) | High | Accelerated degradation. | |
| Light | Dark | Low | Minimal photodegradation. |
| Ambient Light | Moderate | Potential for slow photodegradation over time. | |
| UV Light | High | Rapid photodegradation. | |
| Oxidation | Inert Atmosphere | Low | Minimal oxidation. |
| Air Exposure | Moderate | Potential for oxidation to N-oxides. | |
| Presence of Oxidizing Agents | High | Rapid oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the intrinsic stability of this compound and its potential degradation pathways.
1. Materials:
- This compound
- Acetonitrile (ACN) or other suitable organic solvent
- Water (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC or UPLC system with UV and/or MS detector
- Photostability chamber
2. Stock Solution Preparation:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ACN or a mixture of ACN and water).
3. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
- Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
- Thermal Degradation: Incubate the stock solution at 60°C.
- Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
- At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
2. Initial Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where the compound has maximum absorbance (determine by UV scan).
- Injection Volume: 10 µL.
3. Method Optimization:
- Inject a mixture of the stressed samples from the forced degradation study.
- Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak and all major degradation peaks.
- The method is considered stability-indicating if all degradation products are resolved from the parent compound and from each other.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for assessing the stability of a compound in solution.
References
Technical Support Center: Crystallization of 2,7-Dimethoxy-1,5-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and controlling polymorphism during the crystallization of 2,7-Dimethoxy-1,5-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound?
A1: Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can significantly impact the physicochemical properties of this compound, including its solubility, melting point, stability, and bioavailability. Controlling polymorphism is critical for ensuring product consistency, efficacy, and safety in pharmaceutical applications.
Q2: Have different polymorphs of this compound been reported?
Q3: What are the key factors that can influence the polymorphic outcome of this compound crystallization?
A3: Several factors can influence which polymorphic form of this compound crystallizes. These include:
-
Solvent System: The polarity, hydrogen bonding capability, and viscosity of the solvent can affect the nucleation and growth of different polymorphs.
-
Supersaturation: The level of supersaturation can determine which polymorph nucleates first, in accordance with Ostwald's Rule of Stages, which posits that less stable forms may crystallize first.
-
Temperature: Temperature affects solubility, nucleation kinetics, and the relative stability of polymorphs.
-
Cooling Rate: Rapid cooling often favors the formation of metastable polymorphs, while slow cooling tends to yield the most stable form.
-
Agitation: The rate and type of stirring can influence nucleation rates and crystal growth.
-
Impurities: The presence of impurities can inhibit or promote the growth of specific polymorphs.
Q4: Which analytical techniques are recommended for identifying and characterizing polymorphs of this compound?
A4: A combination of analytical techniques is essential for the comprehensive characterization of polymorphs. These include:
-
Powder X-ray Diffraction (PXRD): To identify different crystal structures based on their unique diffraction patterns.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.
-
Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations and hydrogen bonding.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): To investigate the local environment of atoms in the crystal lattice.
-
Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): To observe crystal habit and morphology.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent polymorphic form obtained between batches. | - Variation in solvent purity or composition.- Inconsistent cooling rates or temperature profiles.- Differences in agitation speed or method.- Presence of undetected impurities. | - Standardize the solvent source and perform quality control checks.- Implement a precise and automated cooling protocol.- Use a calibrated and consistent agitation system.- Analyze raw materials for impurities and assess their impact on crystallization. |
| A mixture of polymorphs is consistently produced. | - Concomitant nucleation of multiple forms.- Solvent-mediated phase transformation is incomplete. | - Employ seeding with the desired polymorph to direct crystallization.- Optimize the solvent system to favor the desired form.- Adjust the cooling rate; a slower rate may favor the more stable form.- Increase the slurry time to allow for complete conversion to the most stable form. |
| An undesired metastable polymorph is initially formed. | - High degree of supersaturation.- Rapid cooling or solvent evaporation. | - Reduce the initial supersaturation level.- Utilize a slower, more controlled cooling or anti-solvent addition process.- Introduce seeds of the stable polymorph at the appropriate supersaturation level. |
| Difficulty in obtaining a single, stable polymorph. | - The energy difference between polymorphs is small.- Kinetic factors dominate the crystallization process. | - Conduct a thorough polymorph screen using a wide range of solvents and conditions.- Consider the use of additives or inhibitors to selectively promote the growth of the desired form.- Explore alternative crystallization techniques such as melt crystallization or sublimation. |
Experimental Protocols
Protocol 1: Polymorph Screening by Solvent Evaporation
-
Preparation: Prepare saturated solutions of this compound in a diverse range of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, heptane, methanol, tetrahydrofuran, water) at a controlled temperature (e.g., 40 °C).
-
Crystallization: Dispense the filtered saturated solutions into individual vials. Allow the solvent to evaporate at different rates by covering the vials with lids having different numbers of holes or by placing them in environments with varying airflow.
-
Analysis: Once crystals are formed, harvest them and analyze using PXRD and DSC to identify the polymorphic form.
Protocol 2: Cooling Crystallization for Polymorph Control
-
Dissolution: Dissolve this compound in a selected solvent (e.g., methanol) at an elevated temperature (e.g., 50 °C) to achieve a clear, undersaturated solution.
-
Cooling: Cool the solution to a final temperature (e.g., 5 °C) at a controlled rate. Investigate different cooling rates (e.g., 0.1 °C/min, 1 °C/min, 10 °C/min).
-
Seeding (Optional): If a desired polymorph is known, introduce a small quantity of seed crystals at a temperature where the solution is slightly supersaturated.
-
Isolation and Analysis: Isolate the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the solid phase using PXRD, DSC, and microscopy.
Data Presentation
Table 1: Illustrative Polymorph Screening Results for this compound
| Solvent | Evaporation Rate | Polymorphic Form | Melting Point (°C) (DSC) |
| Acetone | Fast | Form A (Metastable) | 155.2 |
| Acetone | Slow | Form B (Stable) | 162.5 |
| Ethanol | Fast | Form A (Metastable) | 155.4 |
| Ethanol | Slow | Form B (Stable) | 162.3 |
| Ethyl Acetate | Fast | Mixture of A and B | 155.0, 162.4 |
| Ethyl Acetate | Slow | Form B (Stable) | 162.6 |
| Heptane | Slow | Amorphous | N/A |
Table 2: Effect of Cooling Rate on Polymorphic Outcome in Methanol
| Cooling Rate (°C/min) | Seeding | Polymorphic Form | Crystal Habit |
| 10 | No | Form A | Needles |
| 1 | No | Mixture of A and B | Needles and Prisms |
| 0.1 | No | Form B | Prisms |
| 1 | Yes (Form B) | Form B | Prisms |
Visualizations
Caption: Workflow for a comprehensive polymorph screen.
Caption: Decision tree for troubleshooting polymorphism issues.
Validation & Comparative
comparing 2,7-Dimethoxy-1,5-naphthyridine with other naphthyridine isomers
For Researchers, Scientists, and Drug Development Professionals
Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The six possible isomers of naphthyridine, distinguished by the positions of the nitrogen atoms, each offer a unique scaffold for the development of novel therapeutics. This guide provides a comparative overview of the biological performance of various naphthyridine isomers, supported by experimental data, to aid researchers in the strategic design of new drug candidates. While this guide aims to be comprehensive, it is important to note the scarcity of published data on specific derivatives such as 2,7-dimethoxy-1,5-naphthyridine, highlighting an area ripe for future investigation.
Isomeric Landscape of Naphthyridines
The six isomers of naphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—present distinct electronic and steric properties that influence their interaction with biological targets.[1] The arrangement of nitrogen atoms affects the molecule's hydrogen bonding capacity, metal chelation potential, and overall three-dimensional shape, leading to a wide spectrum of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities.[2]
Comparative Biological Activities
To illustrate the therapeutic potential of different naphthyridine cores, this section presents a compilation of reported biological data for representative derivatives from several isomeric classes.
Anticancer Activity
Naphthyridine derivatives have shown significant promise as anticancer agents, often acting through the inhibition of key enzymes in cell signaling pathways, such as protein kinases and topoisomerases.[3][4]
.[4]
| Compound | Naphthyridine Isomer | Target/Cell Line | IC50 (µM) | Reference |
| Vosaroxin | 1,8-Naphthyridine | Topoisomerase II | - | [3] |
| Compound 16 | Naphthyridine derivative | HL-60 (Leukemia) | 0.1 | |
| HeLa (Cervical Cancer) | 0.7 | |||
| PC-3 (Prostate Cancer) | 5.1 | |||
| Compound 17a | 1,6-Naphthyridine | MOLT-3 (Leukemia) | 9.1 | [5] |
| HeLa (Cervical Cancer) | 13.2 | [5] | ||
| HL-60 (Leukemia) | 8.9 | [5] | ||
| Compound 24 | 1,6-Naphthyridine | Adult T-cell Leukemia | 0.29 | [1] |
| Pyronaridine | Benzo[b][6]naphthyridine | Topoisomerase II | - | [7] |
Antimicrobial Activity
The naphthyridine scaffold is a well-established pharmacophore in the development of antibacterial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable early example.[1]
| Compound | Naphthyridine Isomer | Microorganism | MIC (mg/L) | Reference |
| Compound 10j | 2,7-Naphthyridine | Staphylococcus aureus | 8 | [8] |
| Compound 10f | 2,7-Naphthyridine | Staphylococcus aureus | 31 | [8] |
| Canthin-6-one | 1,5-Naphthyridine | Staphylococcus aureus | 0.49 (µg/mL) | [1] |
| Escherichia coli | 3.91 (µg/mL) | [1] | ||
| 10-methoxycanthin-6-one | 1,5-Naphthyridine | Antifungal | 7.81 (µg/mL) | [9] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reliable evaluation of novel compounds. Below are methodologies for key assays cited in the comparison of naphthyridine isomers.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test naphthyridine derivatives (typically in DMSO) and incubate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells to determine the IC50 value.
Kinase Inhibition: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][10]
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate in a reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes) at room temperature, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces light. Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: Correlate the luminescence signal to the amount of ADP produced and calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value.[10]
Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test naphthyridine derivative in a 96-well microplate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microplate with the bacterial suspension, except for a sterility control well. Include a growth control well with no compound.
-
Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]
Visualizing Pathways and Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.
Caption: General workflow for the synthesis and biological evaluation of novel naphthyridine derivatives.
Caption: Simplified signaling pathway showing the inhibitory action of a naphthyridine derivative on a protein kinase.
Conclusion
The naphthyridine framework represents a versatile and promising starting point for the development of new therapeutic agents. The isomeric form of the naphthyridine core profoundly influences the biological activity profile of its derivatives. While significant research has been conducted on 1,5-, 1,6-, 1,8-, and 2,7-naphthyridines, demonstrating their potential as anticancer and antimicrobial agents, a comprehensive comparative analysis is often hindered by the lack of standardized testing across different studies. Furthermore, the absence of data for certain substituted isomers, such as this compound, underscores the vast, unexplored chemical space within this compound class. Future research, including the systematic synthesis and evaluation of underrepresented isomers and a broader head-to-head comparison of derivatives, will be instrumental in unlocking the full therapeutic potential of naphthyridines.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. carnabio.com [carnabio.com]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. 6-Methoxy-1,5-naphthyridin-4-amine | C9H9N3O | CID 11435236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. youtube.com [youtube.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Methoxy-Substituted Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a prominent feature in numerous biologically active compounds. The inclusion of methoxy substituents on the naphthyridine core can significantly influence the pharmacological properties of these molecules. This guide explores the anticancer and antimicrobial activities of various methoxy-substituted naphthyridine derivatives, presenting key experimental data and methodologies to facilitate comparative evaluation and inform future research directions.
Anticancer Activity of Methoxy-Substituted Naphthyridines
Several methoxy-substituted naphthyridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected methoxy-substituted naphthyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Naphthyridine Core | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 10-methoxycanthin-6-one | 1,5-Naphthyridine | DU145 (Prostate), HCC 1395 (Breast) | 1.58 (µg/mL) | [1] |
| 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][2][3]naphthyridin-3-one | 1,6-Naphthyridine (fused) | HL60 (Leukemia), K562 (Erythroleukemia), MCF-7 (Breast), KB (Epidermoid carcinoma), HepG2 (Hepatocellular carcinoma), HT-29 (Colon adenocarcinoma) | 0.03 - 8.5 | [4] |
| Hadranthine B (7-methoxy-4,5-dihydronaphthol[1,2,3-ij][4][5]naphthyridine-4,5-(6H)-dione) | 2,7-Naphthyridine (fused) | Human malignant melanoma, epidermoid carcinoma, ductal carcinoma, ovary carcinoma | 3 - 6 (µg/mL) | [1] |
| Dibenzo[c,h][2][6]naphthyridinedione derivative (imidazolylpropyl analog) | 1,5-Naphthyridine (fused) | ~60 human cancer cell lines (NCI-60 screen) | 3.3 (MGM) | [7] |
MGM: Mean Graph Midpoint - a measure of the average activity of a compound against the NCI-60 cell line panel.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of naphthyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Topoisomerase I Inhibition
Many anticancer naphthyridine derivatives function as topoisomerase I inhibitors. These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks. During DNA replication, these breaks are converted into double-strand breaks, which trigger cell cycle arrest and apoptosis.
Caption: Signaling pathway of a methoxy-naphthyridine derivative acting as a topoisomerase I inhibitor.
Antimicrobial Activity of Methoxy-Substituted Naphthyridines
Certain methoxy-substituted naphthyridines have shown promising activity against various microbial pathogens. Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methoxy-substituted naphthyridine derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Naphthyridine Core | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| 2-methoxy-3-(4-chlorophenyl)-1,8-naphthyridine | 1,8-Naphthyridine | Staphylococcus aureus, Bacillus subtilis | 6.25 | [8] |
| 2-methoxy-3-(4-fluorophenyl)-1,8-naphthyridine | 1,8-Naphthyridine | Staphylococcus aureus, Bacillus subtilis | 12.5 | [8] |
| 10-methoxycanthin-6-one | 1,5-Naphthyridine | Staphylococcus aureus, Escherichia coli, MRSA | 3.91, 3.91, 3.91 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is typically determined using the broth microdilution method.[3][6][9][10][11]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a specific microorganism.
Methodology:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While specific biological data for 2,7-Dimethoxy-1,5-naphthyridine remains elusive, the broader class of methoxy-substituted naphthyridines demonstrates significant potential as both anticancer and antimicrobial agents. The presented data highlights the importance of the substitution pattern on the naphthyridine core in determining the biological activity and potency. Further investigation into the synthesis and biological evaluation of novel methoxy-substituted naphthyridines, including this compound, is warranted to explore their full therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. protocols.io [protocols.io]
- 11. m.youtube.com [m.youtube.com]
comparative analysis of different synthetic routes to 2,7-Dimethoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds. The 2,7-dimethoxy substituted variant, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. This guide provides a comparative analysis of two primary synthetic routes to 2,7-Dimethoxy-1,5-naphthyridine, offering a detailed examination of their respective methodologies, yields, and strategic advantages.
Executive Summary
Two principal synthetic strategies for the preparation of this compound are outlined and compared:
-
Route 1: Synthesis from 2,7-Dihydroxy-1,5-naphthyridine. This classic route involves the initial construction of the dihydroxy-naphthyridine core, followed by a Williamson ether synthesis to introduce the methoxy groups.
-
Route 2: Synthesis from 2,7-Dichloro-1,5-naphthyridine. This alternative pathway begins with the same dihydroxy intermediate, which is then converted to a dichloro derivative. Subsequent nucleophilic substitution with methoxide furnishes the target compound.
The selection of an optimal route is contingent on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.
Data Presentation
| Parameter | Route 1: From 2,7-Dihydroxy-1,5-naphthyridine | Route 2: From 2,7-Dichloro-1,5-naphthyridine |
| Starting Material | 2,6-Diaminopyridine, Diethyl malonate | 2,7-Dihydroxy-1,5-naphthyridine |
| Key Intermediates | 2,7-Dihydroxy-1,5-naphthyridine | 2,7-Dichloro-1,5-naphthyridine |
| Overall Number of Steps | 2 | 2 |
| Typical Overall Yield | Moderate | Moderate to Good |
| Key Reagents | Dowtherm A, Dimethyl sulfate, Base (e.g., K2CO3) | POCl3, PCl5, Sodium methoxide |
| Scalability | Feasible, but high-temperature cyclization can be challenging on a large scale. | Readily scalable. |
| Safety & Handling | Dimethyl sulfate is highly toxic and carcinogenic. High-temperature thermal cyclization requires specialized equipment. | Phosphorus oxychloride and phosphorus pentachloride are corrosive and moisture-sensitive. |
| Environmental Impact | Use of high-boiling point solvents and a toxic alkylating agent. | Generation of phosphorus-containing byproducts. |
Synthetic Route Diagrams
Caption: Comparative overview of two synthetic pathways to this compound.
Experimental Protocols
Route 1: Synthesis from 2,7-Dihydroxy-1,5-naphthyridine
Step 1: Synthesis of 2,7-Dihydroxy-1,5-naphthyridine (Gould-Jacobs Reaction)
-
Reaction Principle: This step involves the condensation of 2,6-diaminopyridine with diethyl malonate, followed by a thermal cyclization to form the dihydroxynaphthyridine core. This is a variation of the Gould-Jacobs reaction.[1]
-
Procedure:
-
A mixture of 2,6-diaminopyridine (1 mole) and diethyl malonate (2.2 moles) is heated at 150-160 °C for 2 hours.
-
The temperature is then raised to 250 °C for 30 minutes to effect cyclization.
-
The resulting solid is cooled, triturated with ethanol, and filtered to give the crude product.
-
Purification is achieved by recrystallization from a suitable solvent such as aqueous acetic acid or DMF to afford 2,7-dihydroxy-1,5-naphthyridine.
-
-
Expected Yield: Moderate.
Step 2: Synthesis of this compound (O-Methylation)
-
Reaction Principle: The hydroxyl groups of 2,7-dihydroxy-1,5-naphthyridine are converted to methoxy groups via a Williamson ether synthesis using a methylating agent like dimethyl sulfate.
-
Procedure:
-
To a suspension of 2,7-dihydroxy-1,5-naphthyridine (1 mole) and anhydrous potassium carbonate (2.5 moles) in a polar aprotic solvent (e.g., DMF or acetone) is added dimethyl sulfate (2.2 moles) dropwise at room temperature.
-
The reaction mixture is then heated to 50-60 °C and stirred for several hours until the reaction is complete (monitored by TLC).
-
The mixture is cooled, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel or recrystallization yields pure this compound.
-
-
Expected Yield: Good.
Route 2: Synthesis from 2,7-Dichloro-1,5-naphthyridine
Step 1: Synthesis of 2,7-Dichloro-1,5-naphthyridine
-
Reaction Principle: The dihydroxy-1,5-naphthyridine is converted to the corresponding dichloro derivative using a chlorinating agent such as phosphorus oxychloride, often in the presence of phosphorus pentachloride to ensure complete conversion.
-
Procedure:
-
A mixture of 2,7-dihydroxy-1,5-naphthyridine (1 mole), phosphorus oxychloride (excess, e.g., 5-10 moles), and a catalytic amount of phosphorus pentachloride is heated to reflux for several hours.[2]
-
After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., acetone or ethanol) affords pure 2,7-dichloro-1,5-naphthyridine.[2]
-
-
Expected Yield: Good to excellent (typically >70%).[2]
Step 2: Synthesis of this compound (Methoxylation)
-
Reaction Principle: The chloro groups at the 2 and 7 positions of the naphthyridine ring are susceptible to nucleophilic aromatic substitution. Reaction with sodium methoxide in methanol replaces the chlorine atoms with methoxy groups.
-
Procedure:
-
To a solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol) is added 2,7-dichloro-1,5-naphthyridine (1 mole).
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., chloroform or ethyl acetate).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or recrystallization to give this compound.
-
-
Expected Yield: Good.
Comparative Discussion
Route 1 is a more direct approach if 2,6-diaminopyridine is the readily available starting material. The Gould-Jacobs reaction, while conceptually straightforward, often requires high temperatures for the cyclization step, which can be a limitation for large-scale synthesis and may lead to charring and reduced yields. The subsequent O-methylation with dimethyl sulfate is generally efficient but requires stringent safety precautions due to the high toxicity and carcinogenicity of the reagent.
Route 2 offers a potentially more robust and scalable alternative, particularly from the 2,7-dihydroxy-1,5-naphthyridine intermediate. The chlorination step using phosphorus oxychloride is a standard and high-yielding transformation in heterocyclic chemistry. The final methoxylation step is typically clean and proceeds with good yields. While this route involves an additional transformation of the functional groups, the individual steps are often more reliable and easier to control than the high-temperature cyclization in Route 1. The handling of corrosive and moisture-sensitive phosphorus reagents necessitates a controlled reaction setup.
Conclusion
Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound. For larger-scale preparations where process control and scalability are paramount, Route 2 , proceeding through the 2,7-dichloro intermediate, is likely the more advantageous approach due to its more manageable reaction conditions and potentially higher overall yield. However, the choice of synthesis will ultimately depend on the specific resources, expertise, and safety infrastructure available to the researcher. Careful consideration of the hazards associated with the reagents in each route is essential.
References
A Comparative Analysis of 2,7-Dimethoxy-1,5-naphthyridine and Other Heterocyclic Scaffolds in Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic properties of a drug candidate. This guide provides a comparative overview of 2,7-dimethoxy-1,5-naphthyridine against other prominent heterocyclic scaffolds, namely quinazoline and quinoline, with a focus on their applications in oncology and infectious diseases. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their discovery programs.
At a Glance: Comparative Performance
The following table summarizes the in vitro biological activities of representative compounds from each heterocyclic class against relevant biological targets. It is important to note that the presented data is a compilation from different studies and direct head-to-head comparisons in a single study are limited.
| Heterocyclic Scaffold | Compound Example | Target/Organism | Assay Type | IC₅₀ / MIC |
| 1,5-Naphthyridine | --INVALID-LINK-- | Plasmodium falciparum (NF54) | Antiplasmodial Activity | 70 nM |
| Quinazoline | --INVALID-LINK-- | Epidermal Growth Factor Receptor (EGFR) | Kinase Inhibition | 2-37 nM |
| Quinoline | --INVALID-LINK-- | Plasmodium falciparum (3D7) | Antiplasmodial Activity | ~20 nM |
| 2,7-Naphthyridine | --INVALID-LINK-- | Staphylococcus aureus | Antibacterial Activity | 8 mg/L[1] |
In Focus: Kinase Inhibition and Anticancer Activity
The general workflow for identifying and characterizing kinase inhibitors is depicted below.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Application in Antimalarial Drug Discovery
Both quinoline and 1,5-naphthyridine scaffolds have a rich history in the development of antimalarial agents. The quinoline ring is the core of legacy drugs like chloroquine and mefloquine. Recent studies continue to explore novel quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.[4][5] The 1,5-naphthyridine scaffold has also yielded potent antiplasmodial compounds, with some derivatives exhibiting IC₅₀ values in the nanomolar range against chloroquine-sensitive and resistant parasite strains.
A critical mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation, a process essential for the parasite's survival. The signaling pathway below illustrates the parasite's hemoglobin digestion process and the point of intervention for these drugs.
Caption: Simplified pathway of heme detoxification in Plasmodium falciparum and its inhibition by quinoline-based drugs.
Antibacterial Potential
The 2,7-naphthyridine scaffold has recently emerged as a promising framework for the development of novel antibacterial agents. Certain 2,7-naphthyridine derivatives have demonstrated selective and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This highlights the versatility of the naphthyridine core in addressing diverse therapeutic areas.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are outlines for commonly employed assays in the evaluation of the compounds discussed.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
-
Procedure:
-
Add the test compound in a series of dilutions to the assay plate.
-
Add the kinase enzyme and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Antimalarial In Vitro Susceptibility Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.
-
Reagents and Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Complete RPMI 1640 medium
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well culture plates
-
-
Procedure:
-
Add serially diluted test compounds to the culture plate.
-
Add the parasitized red blood cell suspension to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Freeze the plates to lyse the red blood cells.
-
Thaw the plates and add the SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).
-
Calculate the IC₅₀ values from the dose-response curves.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.
-
Reagents and Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[6][7][8][9]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Conclusion
The 1,5- and 2,7-naphthyridine scaffolds represent versatile and promising frameworks in drug discovery, with demonstrated potential across various therapeutic areas, including oncology and infectious diseases. While the quinazoline and quinoline scaffolds are well-established, particularly in the fields of kinase inhibition and antimalarial therapy, respectively, the continued exploration of naphthyridine derivatives offers exciting opportunities for the development of novel therapeutics with potentially improved properties. The choice of a specific heterocyclic core will ultimately depend on the specific target, desired biological activity, and the overall drug-like properties required for a successful clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Novelty of 2,7-Dimethoxy-1,5-naphthyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with various isomers demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comparative assessment of the potential novelty of 2,7-dimethoxy-1,5-naphthyridine derivatives in the context of anticancer and antimicrobial applications. Due to a lack of publicly available experimental data for this specific substitution pattern, this analysis relies on the established activities of structurally related naphthyridine compounds and compares them to existing therapeutic agents.
Anticancer Potential: Targeting Kinase Signaling Pathways
Naphthyridine derivatives have emerged as promising anticancer agents, with some acting as potent kinase inhibitors.[3][4] A recent patent application has highlighted novel 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key regulator of mitotic progression, suggesting a modern approach to cancer therapy by inducing mitotic catastrophe in cancer cells.[3]
Comparative Analysis of Anticancer Activity
To assess the potential novelty of this compound derivatives, we present a hypothetical comparison of their cytotoxic activity against established anticancer drugs, including other naphthyridine-based kinase inhibitors. The following table includes data for related naphthyridine derivatives to provide a benchmark for potential efficacy.
| Compound/Drug | Target/Mechanism of Action | Cell Line | IC50 (µM) |
| This compound Derivative | Hypothetical: Kinase Inhibitor (e.g., MASTL, EGFR, ALK) | HeLa | To be determined |
| HL-60 | To be determined | ||
| PC-3 | To be determined | ||
| Naphthyridine Derivative 16 | Antimitotic; potential Topoisomerase II inhibition | HeLa | 0.7 |
| HL-60 | 0.1 | ||
| PC-3 | 5.1 | ||
| Afatinib | Irreversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases.[5][6][7][8][9] | Various | Varies (nM range) |
| Crizotinib | Inhibitor of ALK, c-Met/HGFR, and ROS1 tyrosine kinases.[10][11][12][13][14] | Various | Varies (nM range) |
| Vosaroxin | Topoisomerase II inhibitor | Various | Varies |
Data for Naphthyridine Derivative 16 is sourced from a study on the cytotoxicity of various naphthyridine derivatives.[15]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway: Kinase Inhibition
The novelty of this compound derivatives could lie in their ability to selectively inhibit a specific kinase that is overactive in cancer cells. The diagram below illustrates a simplified generic kinase signaling pathway that is often dysregulated in cancer.
Antimicrobial Potential: A New Class of Antibiotics?
Certain 2,7-naphthyridine derivatives have demonstrated selective antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[16] This suggests that the this compound scaffold could be a promising starting point for the development of novel antibiotics.
Comparative Analysis of Antimicrobial Activity
The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a common antibiotic. Data for a known 2,7-naphthyridine derivative is included for reference.
| Compound/Drug | Target Organism | MIC (mg/L) |
| This compound Derivative | Staphylococcus aureus | To be determined |
| 2,7-Naphthyridine Derivative 10j | Staphylococcus aureus | 8 |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 |
Data for 2,7-Naphthyridine Derivative 10j is from a study on the anti-staphylococcal properties of 2,7-naphthyridines.[16] The MIC for Vancomycin is a general effective range.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivatives (dissolved in a suitable solvent)
-
Standard antibiotic (e.g., Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound derivative and the standard antibiotic in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The novelty of this compound derivatives as antimicrobials could be their ability to inhibit a crucial bacterial process, such as cell wall synthesis, a target of antibiotics like Vancomycin.[1][17]
Conclusion
While direct experimental data for this compound derivatives is currently unavailable, the known biological activities of the broader naphthyridine class suggest their potential as novel therapeutic agents. Their novelty will ultimately depend on their specific biological targets, potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative frameworks provided in this guide offer a roadmap for researchers to systematically evaluate the potential of these and other novel chemical entities. Further research is warranted to synthesize and test these specific derivatives to ascertain their true therapeutic potential and novelty.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Afatinib - Wikipedia [en.wikipedia.org]
- 7. medschool.co [medschool.co]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crizotinib - Wikipedia [en.wikipedia.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Naphthyridine Analogs: A Comparative Guide
A comprehensive review of the scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused on 2,7-dimethoxy-1,5-naphthyridine analogs. Despite a broad interest in the pharmacological potential of the naphthyridine scaffold, research has predominantly centered on other substitution patterns and isomeric forms. This guide, therefore, pivots to a closely related and well-documented series: 2,8-disubstituted-1,5-naphthyridine analogs , which have shown promise as dual-target inhibitors in the fight against malaria.
This analysis will provide researchers, scientists, and drug development professionals with a comparative overview of these compounds, focusing on their activity as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation. The data presented is crucial for understanding the structural requirements for potent antimalarial activity and for guiding future drug design efforts.
Comparative Analysis of 2,8-Disubstituted-1,5-Naphthyridine Analogs
The following table summarizes the in vitro activity of a series of 2,8-disubstituted-1,5-naphthyridine analogs against the drug-sensitive NF54 strain of P. falciparum and their inhibitory activity against P. vivax PI4K (PvPI4K). The data highlights the impact of substitutions at the C2 and C8 positions of the 1,5-naphthyridine core on their biological activity.
| Compound ID | R (C2-position) | X (C8-position) | PvPI4K IC50 (nM) | P. falciparum NF54 IC50 (nM) |
| 1 | 3-pyridyl | N-methylpiperazine | 10 | 50 |
| 13 | 3-pyridyl | (R)-3-aminopyrrolidine (N-linked) | 180 | 60 |
| 14 | 3-pyridyl | (S)-3-aminopyrrolidine (N-linked) | 70 | 70 |
| 15 | 3-pyridyl | (S)-3-aminopyrrolidine (NH-linked) | 15 | 70 |
| 16 | 3-pyridyl | (R)-3-aminopyrrolidine (NH-linked) | 10 | 86 |
| 21 | 5-(trifluoromethyl)pyridin-3-yl | N-methylpiperazine | 5 | 20 |
| 29 | 3-pyridyl | N-methylpiperazine | 10 | 200 |
Key Structure-Activity Relationship (SAR) Insights
-
Substitution at C2: The presence of a trifluoromethyl group on the 3-pyridyl substituent at the C2 position, as seen in compound 21 , generally leads to enhanced potency against both the kinase and the whole parasite compared to the unsubstituted analog 1 and 29 .[1]
-
Linkage at C8: The point of attachment of the aminopyrrolidine ring at the C8 position significantly influences kinase inhibitory activity. An exocyclic amine linkage (NH-linked), as in compounds 15 and 16 , results in a notable improvement in PvPI4K potency compared to a direct linkage through the ring nitrogen (N-linked) as in compounds 13 and 14 .[1]
-
Stereochemistry at C8: The stereochemistry of the 3-aminopyrrolidine substituent at the C8 position appears to have a modest impact on the overall activity, with both (R) and (S) enantiomers showing comparable potencies.[1]
Experimental Protocols
In Vitro P. falciparum Asexual Blood Stage Growth Inhibition Assay
The potency of the synthesized compounds against the chloroquine-sensitive NF54 strain of P. falciparum was determined using a standard SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum NF54 parasites were maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.
-
Assay Preparation: Compounds were serially diluted in DMSO and added to 96-well plates. A suspension of infected red blood cells (2% parasitemia, 2% hematocrit) was then added to each well.
-
Incubation: The plates were incubated for 72 hours at 37°C in a gassed chamber (90% N₂, 5% O₂, 5% CO₂).
-
Lysis and Staining: After incubation, the cells were lysed, and the parasite DNA was stained with SYBR Green I dye.
-
Data Acquisition: Fluorescence was measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The IC₅₀ values were calculated by fitting the dose-response curves using a nonlinear regression model.
P. vivax PI4K (PvPI4K) Enzyme Inhibition Assay
The inhibitory activity of the compounds against the PvPI4K enzyme was assessed using a luminescence-based kinase assay.
-
Enzyme and Substrate Preparation: Recombinant PvPI4K enzyme and a phosphatidylinositol substrate were used.
-
Compound Addition: Compounds were serially diluted and added to the assay plate.
-
Reaction Initiation: The kinase reaction was initiated by the addition of ATP.
-
Incubation: The reaction mixture was incubated at room temperature.
-
Detection: The amount of ADP produced, which is directly proportional to the kinase activity, was quantified using a commercial luminescence-based assay kit.
-
Data Analysis: IC₅₀ values were determined from the dose-response curves by nonlinear regression analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 2,8-disubstituted-1,5-naphthyridine analogs.
Caption: Synthetic and biological evaluation workflow.
References
A Comparative Analysis of the Cytotoxic Effects of Substituted Naphthyridine Derivatives
Naphthyridine scaffolds are key components in many biologically active compounds, with various derivatives being investigated for their potential as anticancer agents.[1] These compounds have been shown to exhibit a range of biological activities, including the inhibition of topoisomerase II and the induction of apoptosis.[1][2] The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Comparative Cytotoxicity Data
The cytotoxic activity of various naphthyridine derivatives from several studies is summarized in the table below. The data highlights the diverse range of potencies observed across different chemical structures and cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Naphthyridine Derivatives | |||
| Phenyl- and indeno-1,5-naphthyridines | COLO 205 (human colon cancer) | Antiproliferative activity noted | [3] |
| 2,8-disubstituted-1,5-naphthyridine (Compound 21) | CHO (Chinese Hamster Ovary) | >10 | [4] |
| 2,8-disubstituted-1,5-naphthyridine (Compound 36) | CHO (Chinese Hamster Ovary) | >10 | [4] |
| 1,6- and 1,7-Naphthyridine Derivatives | |||
| 17a (1,6-naphthyridine derivative) | MOLT-3 (lymphoblastic leukemia) | 9.1 ± 2.0 | [5] |
| 17a (1,6-naphthyridine derivative) | HeLa (cervical carcinoma) | 13.2 ± 0.7 | [5] |
| 17a (1,6-naphthyridine derivative) | HL-60 (promyeloblast) | 8.9 ± 2.2 | [5] |
| 1,8-Naphthyridine Derivatives | |||
| Derivative 5b | MCF-7 (breast cancer) | 11.25 ± 0.09 | [6] |
| Derivative 5b | A549 (lung cancer) | 23.19 ± 0.45 | [6] |
| Derivative 5b | SiHa (cervical cancer) | 29.22 ± 0.35 | [6] |
| Derivative 5e | MCF-7 (breast cancer) | 13.45 ± 0.09 | [6] |
| Derivative 5e | A549 (lung cancer) | 26.24 ± 0.41 | [6] |
| Derivative 5e | SiHa (cervical cancer) | 30.18 ± 0.39 | [6] |
| Compound 3u | A375 (melanoma) | 1.16 | [2] |
| Compound 3u | HCT116 (colon cancer) | 3.518 | [2] |
| Compound 3u | HT29 (colon cancer) | 3.821 | [2] |
| Compound 3u | A549 (lung cancer) | 4.015 | [2] |
| Compound 3u | HeLa (cervical cancer) | 4.887 | [2] |
| Compound 3u | U2OS (osteosarcoma) | 5.064 | [2] |
| Compound 3u | LOVO (colon cancer) | 5.236 | [2] |
| Compound 3u | SY5Y (neuroblastoma) | 5.487 | [2] |
| Compound 3u | MCF7 (breast cancer) | 12.01 | [2] |
| Compound 3u | HSF (normal fibroblast) | 7.915 | [2] |
| Derivative 10c | MCF7 (breast cancer) | 1.47 | [7] |
| Derivative 8d | MCF7 (breast cancer) | 1.62 | [7] |
| Derivative 4d | MCF7 (breast cancer) | 1.68 | [7] |
| Derivative 10f | MCF7 (breast cancer) | 2.30 | [7] |
| Derivative 8b | MCF7 (breast cancer) | 3.19 | [7] |
| Other Naphthyridine Derivatives | |||
| Compound 16 (C-2 naphthyl ring) | HeLa (cervical cancer) | 0.7 | [1] |
| Compound 16 (C-2 naphthyl ring) | HL-60 (leukemia) | 0.1 | [1] |
| Compound 16 (C-2 naphthyl ring) | PC-3 (prostate cancer) | 5.1 | [1] |
| Compound 15 (C-2 naphthyl ring) | HeLa (cervical cancer) | 2.3 | [1] |
| Compound 15 (C-2 naphthyl ring) | HL-60 (leukemia) | 0.8 | [1] |
| Compound 15 (C-2 naphthyl ring) | PC-3 (prostate cancer) | 11.4 | [1] |
| Compound 14 (C-2 naphthyl ring) | HeLa (cervical cancer) | 2.6 | [1] |
| Compound 14 (C-2 naphthyl ring) | HL-60 (leukemia) | 1.5 | [1] |
| Compound 14 (C-2 naphthyl ring) | PC-3 (prostate cancer) | 2.7 | [1] |
Experimental Protocols
The most commonly cited method for determining the cytotoxicity of these naphthyridine derivatives is the MTT assay.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10³ cells/well) and allowed to attach overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the naphthyridine derivatives for a specified period (e.g., 48 hours).[2] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further period (e.g., 4 hours) to allow for formazan crystal formation.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the process of evaluating cytotoxicity and the potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxicity of naphthyridine derivatives using the MTT assay.
Several studies suggest that naphthyridine derivatives can induce cell death through apoptosis.[2] The diagram below illustrates a simplified model of an apoptotic signaling pathway that may be activated by these compounds.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Photophysical Properties of 2,7-Dimethoxy-1,5-naphthyridine Against Established Fluorophores
For Immediate Release
This guide provides a detailed comparison of the photophysical properties of 2,7-Dimethoxy-1,5-naphthyridine with two widely used fluorescent standards, Coumarin 1 and Rhodamine 6G. This objective evaluation, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development to assess the potential of this naphthyridine derivative as a novel fluorophore.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical parameters for the 1,6-naphthyridine derivatives, Coumarin 1, and Rhodamine 6G to facilitate a direct comparison.
| Fluorophore | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) |
| 1,6-Naphthyridine Derivatives | Not Specified | Not Specified | ~0.05 - 0.1[1] | ~10[1] |
| Coumarin 1 | 375[2] | 446[2] | 0.73 (in ethanol)[3] | Not Specified |
| Rhodamine 6G | 530 (approx.)[4] | 590 (lasing max)[4] | 0.95 (in ethanol)[4][5][6] | ~4[7] |
Note: The data for 1,6-naphthyridine derivatives is presented as a proxy for this compound due to the absence of specific data for the latter. The photophysical properties are highly dependent on the solvent and substitution pattern.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the photophysical properties of fluorescent molecules.
1. Absorption and Emission Spectroscopy:
-
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Procedure:
-
Prepare dilute solutions of the fluorophore in a suitable solvent (e.g., ethanol, cyclohexane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the absorption spectrum using the UV-Vis spectrophotometer to determine the λ_abs.
-
Excite the sample at its λ_abs in the spectrofluorometer and record the fluorescence emission spectrum to determine the λ_em.
-
2. Fluorescence Quantum Yield (Φ) Measurement:
-
Objective: To determine the efficiency of the fluorescence process.
-
Methodology: The relative method, comparing the fluorescence intensity of the sample to a standard with a known quantum yield, is commonly used.
-
Procedure:
-
Select a suitable fluorescence standard with an emission range that overlaps with the sample. For the visible region, Rhodamine 6G in ethanol (Φ = 0.95) is a common standard[4][5][6].
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
3. Fluorescence Lifetime (τ) Measurement:
-
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique.
-
Procedure:
-
The sample is excited by a pulsed light source (e.g., a picosecond laser).
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times to build a histogram of photon arrival times.
-
The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive evaluation of the photophysical properties of a novel fluorophore.
Caption: Workflow for evaluating the photophysical properties of a novel fluorophore.
References
- 1. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrum [Coumarin 1] | AAT Bioquest [aatbio.com]
- 3. omlc.org [omlc.org]
- 4. Rhodamine 6G - Wikipedia [en.wikipedia.org]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omlc.org [omlc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,7-Dimethoxy-1,5-naphthyridine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,7-Dimethoxy-1,5-naphthyridine, ensuring compliance with general laboratory safety standards and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to its nature as a nitrogen-containing heterocyclic compound, it may possess biological activity and should not be disposed of down the drain or in regular trash.[1]
-
Do not mix this compound with other waste streams unless compatibility is certain. Incompatible wastes can react violently or release toxic gases.[2]
2. Containerization and Labeling:
-
Place the waste this compound in a designated, compatible hazardous waste container.[3] The container should be in good condition, with a secure, tightly fitting lid.[2]
-
Clearly label the waste container with the full chemical name: "Waste this compound". Include the approximate quantity and the date of accumulation.[3]
-
Ensure the label is legible and securely attached to the container.
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be at or near the point of waste generation.[3]
-
The SAA must be inspected weekly for any signs of leakage or container degradation.[2]
-
Segregate the waste container from incompatible materials. As a general precaution, store it separately from strong acids, bases, and oxidizing agents.[2]
4. Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent responsible party for hazardous waste management to schedule a pickup.[3]
-
Provide the EHS department with all necessary information regarding the waste, as indicated on the label.
-
Follow all institutional procedures for the handover of chemical waste.
5. Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal request. This is crucial for regulatory compliance and laboratory safety records.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data regarding disposal limits (e.g., concentration thresholds for specific disposal methods) is not available. The precautionary principle dictates that all quantities of this compound should be treated as hazardous waste and disposed of via institutional EHS procedures.
Experimental Protocols
The recommended disposal procedure does not involve any in-lab experimental treatment such as neutralization or chemical degradation. Such procedures should only be performed if they are part of a validated and approved experimental protocol.[4] The safest and most compliant method is collection by a certified hazardous waste management provider.
Chemical Waste Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, emphasizing a safety-first approach.
Caption: Decision workflow for laboratory chemical waste disposal.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 2,7-Dimethoxy-1,5-naphthyridine
Essential Safety Information
Researchers and drug development professionals must exercise caution when handling 2,7-Dimethoxy-1,5-naphthyridine due to the absence of comprehensive toxicological data. Based on the hazard profiles of similar heterocyclic compounds, this substance should be considered potentially harmful if swallowed, and may cause skin and serious eye irritation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles and/or a full-face shield should be worn.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene) must be worn.[1] Gloves should be inspected for integrity before use and changed immediately if contaminated. |
| Body Protection | A standard laboratory coat is required. For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron or coveralls should be used. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[2][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
